Lck Inhibitor III
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H30N6O4 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-(5-methoxy-2-methylphenyl)-6-(2-morpholin-4-ylethoxy)pyrimidin-4-amine;hydrate |
InChI |
InChI=1S/C25H28N6O3.H2O/c1-18-7-8-19(32-2)15-21(18)27-23-16-24(34-14-11-30-9-12-33-13-10-30)29-25(28-23)31-17-26-20-5-3-4-6-22(20)31;/h3-8,15-17H,9-14H2,1-2H3,(H,27,28,29);1H2 |
InChI Key |
ZCZUQIMFQZQEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5.O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Effect of Lck Inhibitor III on Interleukin-2 (IL-2) Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Lymphocyte-specific protein tyrosine kinase (Lck) in T-cell activation and the subsequent production of Interleukin-2 (IL-2). It details the mechanism by which Lck Inhibitor III abrogates this process, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction: Lck as a Keystone in T-Cell Activation
Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein of the Src family of tyrosine kinases, predominantly expressed in T-cells and natural killer (NK) cells.[1][2][3] It plays an indispensable role in the initiation of T-cell receptor (TCR) signaling, a critical event for T-cell development, activation, proliferation, and differentiation.[1][4][5] Upon T-cell activation, a signaling cascade is initiated that results in the production of various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that drives clonal expansion and the differentiation of effector T-cells.[3][6]
Given its central role, Lck has emerged as a significant therapeutic target for modulating T-cell-mediated immune responses in various pathologies, including autoimmune diseases and organ transplant rejection.[2][3][7] this compound is a chemical compound developed to specifically target and inhibit the kinase activity of Lck, thereby preventing T-cell activation and IL-2 production.[8] This guide will explore the intricate molecular mechanisms underlying the effect of this compound on this crucial immunological process.
The Lck Signaling Pathway Leading to IL-2 Production
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC). This interaction, along with co-stimulation through molecules like CD28, triggers a cascade of intracellular signaling events orchestrated by Lck.
The key steps are as follows:
-
Initial TCR Engagement: Upon pMHC binding, Lck, which is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, is brought into proximity with the TCR complex.[1]
-
Lck Activation and ITAM Phosphorylation: This clustering activates Lck, which then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of the CD3 subunits of the TCR complex.[1][3][4]
-
ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, Zeta-chain-associated protein kinase 70 (ZAP-70).[5][9] Lck then phosphorylates and fully activates the recruited ZAP-70.[9]
-
Signalosome Formation and Downstream Cascades: Activated ZAP-70 phosphorylates key adaptor proteins, primarily the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[5] This leads to the formation of a large signaling complex, or "signalosome," which recruits and activates multiple downstream pathways.
-
Activation of Transcription Factors: A crucial enzyme activated by the LAT signalosome is Phospholipase C-gamma 1 (PLC-γ1).[5][10] PLC-γ1 activation leads to the hydrolysis of PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3).
-
IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, which activates the phosphatase calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus.
-
DAG activates Protein Kinase C (PKC), which initiates a cascade leading to the activation of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4]
-
-
IL-2 Gene Transcription: The coordinated action of NFAT, NF-κB, and AP-1 is required for the transcriptional activation of the IL2 gene. These transcription factors bind to specific regulatory regions in the IL-2 promoter, driving the synthesis of IL-2 mRNA and subsequent protein production and secretion.[3]
Figure 1. T-Cell activation signaling pathway leading to IL-2 production.
Mechanism of Action of this compound
This compound functions as a potent and specific inhibitor of Lck's kinase activity. It is a small molecule that acts as an ATP-competitive inhibitor.
-
Inhibition of Lck Kinase Activity: this compound binds to the ATP-binding pocket of the Lck kinase domain. This prevents ATP from binding, thereby blocking the phosphotransferase activity of the enzyme. Lck is rendered incapable of phosphorylating its downstream substrates.
-
Blockade of T-Cell Signaling: By inhibiting Lck, the very first intracellular signaling step following TCR engagement is blocked. The ITAMs on the CD3 complex are not phosphorylated.
-
Prevention of Downstream Events: Consequently, ZAP-70 is not recruited to the TCR complex and remains inactive. The entire downstream cascade, including the activation of LAT, PLC-γ1, and the subsequent mobilization of calcium and activation of PKC, is halted.
-
Suppression of IL-2 Synthesis: Without the activation of the necessary signaling pathways, the transcription factors NFAT, NF-κB, and AP-1 are not activated and cannot translocate to the nucleus. As a result, the IL2 gene is not transcribed, and the production and secretion of IL-2 are profoundly suppressed.[8]
Figure 2. Mechanism of this compound action on the IL-2 production pathway.
Quantitative Data on this compound's Effect
The efficacy of this compound in suppressing IL-2 production has been quantified in cellular assays. The half-maximal inhibitory concentration (IC50) value represents the concentration of the inhibitor required to reduce the biological activity by 50%.
| Inhibitor | Target | Cell Line | Effect Measured | IC50 Value | Reference |
| This compound | Lck | Jurkat cells | Inhibition of IL-2 Synthesis | 1.270 µM | [8] |
| This compound | Lck | (Biochemical Assay) | Inhibition of Lck Kinase Activity | 867 nM | [8] |
Table 1: Summary of Quantitative Data for this compound.
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on IL-2 production in a human T-cell line (Jurkat cells).
-
Cells: Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation Antibodies: Anti-CD3 antibody (clone OKT3) and Anti-CD28 antibody (clone CD28.2).
-
Inhibitor: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
IL-2 ELISA Kit: Human IL-2 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or BioLegend).
-
Other: 96-well flat-bottom cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader.
Figure 3. Experimental workflow for assessing Lck inhibitor effect on IL-2 production.
-
Cell Culture and Plating:
-
Culture Jurkat cells in T-75 flasks until they reach a density of approximately 1x10^6 cells/mL. Ensure cell viability is >95%.
-
On the day of the experiment, count the cells and resuspend them in fresh culture medium at a concentration of 1x10^6 cells/mL.[11]
-
Dispense 100 µL of the cell suspension into the wells of a 96-well flat-bottom plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium. A typical concentration range would be from 10 µM down to 0.01 µM. Include a DMSO vehicle control (at the same final concentration as the highest inhibitor dose).
-
Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
T-Cell Stimulation:
-
Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies in culture medium. Optimal concentrations are typically 1-5 µg/mL for anti-CD3 and 1-10 µg/mL for anti-CD28.[11]
-
Add 50 µL of the stimulation cocktail to all wells except for the unstimulated control wells. Add 50 µL of plain medium to the unstimulated wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[11] The optimal time for peak IL-2 production is often around 24 hours.[12]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant for IL-2 measurement. Samples can be stored at -80°C if not analyzed immediately.
-
-
IL-2 Quantification by ELISA:
-
Perform the IL-2 ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well ELISA plate with capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add IL-2 standards and the collected cell supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the IL-2 standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-2 in each experimental sample.
-
Plot the IL-2 concentration against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (four-parameter logistic curve) to calculate the IC50 value for the inhibition of IL-2 production.
-
Conclusion
Lck is a critical initiator of the signaling cascade that leads to T-cell activation and IL-2 production. By competitively inhibiting the ATP-binding site of Lck, this compound effectively severs this signaling pathway at its origin. This blockade prevents the phosphorylation of ITAMs, the activation of ZAP-70, and all subsequent downstream events, culminating in a potent suppression of IL-2 synthesis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to study and characterize the effects of Lck inhibitors. Understanding this mechanism is crucial for the rational design and development of novel immunomodulatory therapies targeting T-cell-mediated diseases.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activated lck tyrosine protein kinase stimulates antigen-independent interleukin-2 production in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors regulate interleukin-2 synthesis of stimulated lymphocytes: consequence for production procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Lck Signaling Pathway in Lymphocyte Activation
Introduction
The Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor tyrosine kinase belonging to the Src family of kinases (SFK).[1][2] It is a critical enzyme in the signal transduction pathways of immune cells, playing a pivotal role in T-cell development and activation upon antigen recognition.[3][4] Lck is essential for the initiation of the T-cell receptor (TCR) signaling cascade.[1][5] Aberrant expression or activity of Lck is implicated in numerous disorders, including autoimmune diseases, cancer, and inflammatory conditions, making it a significant target for therapeutic intervention.[2][6] This guide provides a detailed overview of the Lck signaling pathway, its regulation, downstream effects, and the experimental methodologies used for its investigation.
Lck Structure and Regulation
Lck's function is intricately controlled by its structure and a series of post-translational modifications, primarily phosphorylation. The protein consists of several key functional domains:
-
SH4 Domain: The N-terminal Src homology 4 (SH4) domain contains sites for myristoylation and palmitoylation, which are crucial for anchoring Lck to the plasma membrane.[1][3][4] This localization within glycolipid-enriched membrane microdomains (GEMs) is essential for its role in TCR-mediated signaling.[4]
-
SH3 and SH2 Domains: Src homology 3 (SH3) and 2 (SH2) domains are protein-protein interaction modules. The SH3 domain typically binds to proline-rich sequences, while the SH2 domain recognizes and binds to phosphorylated tyrosine residues.[1][5]
-
Kinase Domain: The C-terminal portion of Lck contains the tyrosine kinase catalytic domain, responsible for phosphorylating substrate proteins.[1][5]
The activity of Lck is tightly regulated by a dynamic interplay between phosphorylation and dephosphorylation at two critical tyrosine residues:
-
Activating Site (Tyrosine 394): Autophosphorylation at Tyr394 in the activation loop of the kinase domain leads to an "open" and active conformation of the enzyme.[1][7]
-
Inhibitory Site (Tyrosine 505): Phosphorylation at Tyr505 in the C-terminal tail by the C-terminal Src kinase (Csk) induces an intramolecular interaction with the Lck's own SH2 domain.[1][2] This results in a "closed," inactive conformation.[2]
The balance of activity is maintained by key regulatory enzymes:
-
CD45: This protein tyrosine phosphatase dephosphorylates the inhibitory Tyr505, promoting Lck's open, active state.[2][5][7]
-
Csk: This kinase phosphorylates Tyr505, leading to Lck inhibition.[1][2][5] Adaptor proteins like PAG1 serve as membrane anchors for Csk, facilitating its access to Lck.[3][4]
-
SHP-1: This phosphatase can dephosphorylate the activating Tyr394, turning off Lck activity.[1]
The Lck Signaling Cascade in T-Cell Activation
Lck is the most proximal kinase activated following TCR engagement and is responsible for initiating the entire downstream signaling cascade.[5][8]
Initiation at the TCR Complex
Upon recognition of a specific peptide-MHC complex by the TCR, the co-receptors CD4 or CD8, which are non-covalently associated with Lck, bring the kinase into close proximity to the TCR/CD3 complex.[1][5][7] Even in resting T-cells, a significant fraction of Lck (up to 40%) can exist in a constitutively active form, ready to initiate signaling immediately upon TCR engagement.[9][10] This pool of active Lck then phosphorylates the tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) located on the cytoplasmic tails of the CD3 chains.[1][5][6]
Recruitment and Activation of ZAP-70
The phosphorylation of ITAMs creates docking sites for another crucial tyrosine kinase, the 70 kDa Zeta-chain Associated Protein (ZAP-70).[5] ZAP-70 binds to the doubly phosphorylated ITAMs via its tandem SH2 domains.[11] Once recruited to the TCR complex, ZAP-70 is itself phosphorylated and fully activated by Lck.[5][11]
Downstream Signal Propagation
Activated ZAP-70 phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[11] Lck can also act as a molecular bridge, facilitating the phosphorylation of LAT by ZAP-70 by binding both molecules simultaneously.[11] Phosphorylated LAT serves as a scaffold to recruit numerous other signaling molecules, including Phospholipase C-gamma 1 (PLC-γ1) and Grb2, thereby propagating the signal to major downstream pathways:[8]
-
Calcium Mobilization: PLC-γ1 activation leads to the generation of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores.[8]
-
Ras/MAPK Pathway: Recruitment of Grb2 and Sos activates the Ras-MAPK cascade, leading to the activation of transcription factors like AP-1.
-
NF-κB Activation: Lck is also implicated in the activation of the NF-κB pathway, which controls the expression of genes related to cell survival and inflammation.[6][11]
Co-stimulatory Signaling
Full T-cell activation requires a co-stimulatory signal, primarily through the CD28 receptor. Lck also plays a role here by phosphorylating tyrosine motifs in the cytoplasmic tail of CD28.[9][11] This leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which initiates another critical survival and proliferation pathway.[11][12]
Caption: Core Lck signaling pathway in T-lymphocyte activation.
Quantitative Data in Lck Signaling
Quantitative analysis is crucial for understanding the stoichiometry and dynamics of signaling events. While precise values can vary significantly based on cell type and experimental conditions, some key quantitative insights have been established.
| Parameter | Observation | Cell Type | Reference |
| Active Lck Pool | Up to ~40% of total Lck is constitutively active in resting naive T cells. | Naive T cells | [9][10] |
| Active Lck in Memory T-cells | >50% of Lck is in a constitutively active conformation in effector memory T cells (TEM). | Mouse TEM cells | [1] |
| Active Lck in Memory T-cells | <20% of Lck is in an active form in central memory T cells (TCM). | Mouse TCM cells | [1] |
| Lck Catalytic Rate (kcat) | Estimated kcat for CD3-ζ ITAMs is 1–2 s⁻¹. | In vitro model | [10] |
| ITAM Phosphorylation Time | Estimated time to phosphorylate 3-6 ITAMs on a single TCR is 3-6 seconds. | In vitro model | [10] |
Key Experimental Protocols
Investigating the Lck signaling pathway requires a combination of biochemical and cell-based assays. Below are detailed protocols for fundamental techniques.
Lck Kinase Assay (In Vitro)
This assay measures the catalytic activity of purified Lck by quantifying the phosphorylation of a substrate peptide.
Principle: An ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to kinase activity.[13]
Materials:
-
Purified recombinant Lck enzyme
-
LCK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[13]
-
Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)[14]
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent[13]
-
Test inhibitors (dissolved in DMSO)
-
White 96-well or 384-well assay plates
Procedure:
-
Reaction Setup: Prepare a master mix of substrate and ATP in LCK Kinase Buffer.
-
In a 96-well plate, add 1 µl of the test inhibitor or DMSO (for control).
-
Add 2 µl of Lck enzyme solution to each well.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix. The final reaction volume is typically 5 µl.[13]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Luminescence Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Read the luminescence using a plate reader. The signal intensity correlates directly with Lck activity.
Immunoprecipitation (IP) of Lck
This protocol is used to isolate Lck and any associated proteins from a cell lysate.
Principle: An antibody specific to Lck is used to capture the protein from a complex mixture. The antibody-protein complex is then precipitated using Protein A/G-conjugated beads.
Materials:
-
Activated T-cell pellets
-
Ice-cold IP Lysis Buffer (e.g., modified RIPA buffer containing protease and phosphatase inhibitors)
-
Anti-Lck primary antibody
-
Isotype control IgG (e.g., normal rabbit IgG)[15]
-
Protein A/G magnetic beads or agarose slurry[16]
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse cell pellets by resuspending in ice-cold IP Lysis Buffer. Incubate on ice for 15-30 minutes with gentle rocking.[16]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new, pre-chilled tube.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 10-30 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunocapture: Add 2-10 µg of anti-Lck primary antibody to the pre-cleared lysate. Add an equivalent amount of isotype control IgG to a separate tube as a negative control.[15] Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Complex Precipitation: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immunocomplexes.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads three to five times with 1 mL of cold wash buffer to remove non-specifically bound proteins.[17]
-
Elution: After the final wash, resuspend the bead pellet in 20-40 µl of 1X SDS-PAGE sample buffer. Heat at 95-100°C for 5 minutes to elute the proteins and denature them for subsequent analysis by Western Blot.[15][17]
Caption: Experimental workflow for Lck Immunoprecipitation.
Western Blot for Phosphorylated Lck
This technique is used to detect the phosphorylation status of Lck at its activating (pY394) or inhibitory (pY505) sites, providing a readout of its activation state.
Principle: Proteins from a cell lysate are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.
Materials:
-
Cell lysate (prepared in buffer containing phosphatase inhibitors)[18]
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies)[19]
-
Primary antibodies (e.g., anti-pLck Y394, anti-pLck Y505, anti-total Lck)
-
HRP- or fluorescently-conjugated secondary antibody
-
Chemiluminescent (ECL) or fluorescent detection reagents
Procedure:
-
Sample Preparation: Mix cell lysate with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate secondary antibody for 1 hour at room temperature.[18]
-
Final Washes: Repeat the washing steps as in step 6.
-
Detection: Apply the detection reagent (e.g., ECL) and visualize the protein bands using an imaging system. The blot can later be stripped and re-probed with an antibody for total Lck to normalize the phosphorylation signal.[18]
Flow Cytometry for Lymphocyte Activation
This protocol assesses T-cell activation in a population by measuring the expression of cell surface markers that are upregulated following TCR signaling.
Principle: Cells are stained with fluorescently-labeled antibodies against activation markers. A flow cytometer then analyzes individual cells, quantifying the percentage of cells expressing these markers.
Materials:
-
Isolated PBMCs or T-cells
-
Cell culture medium
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin)[20]
-
Fluorescently-conjugated antibodies (e.g., anti-CD69, anti-CD137, anti-CD4, anti-CD8)[21][22]
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture 1 x 10⁶ cells/mL in media. Add T-cell activators (e.g., plate-bound anti-CD3 at 5-10 µg/mL and soluble anti-CD28 at 1-5 µg/mL).[20] Include an unstimulated control.
-
Incubation: Incubate cells in a humidified 37°C, 5% CO₂ incubator for the desired time (e.g., 6-24 hours for early activation markers).[20]
-
Harvest and Staining: Harvest the cells and wash with cold FACS buffer. Resuspend the cell pellet in a solution containing the cocktail of fluorescently-labeled antibodies.
-
Incubation: Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer. At least 25,000 events should be collected for analysis.[23]
-
Analysis: Gate on the lymphocyte population (e.g., CD4+ or CD8+ T-cells) and quantify the percentage of cells positive for activation markers like CD69 compared to the unstimulated control.
Conclusion
The Lck signaling pathway is a cornerstone of lymphocyte biology, acting as the primary gatekeeper for T-cell activation. Its activity is exquisitely regulated by a complex network of kinases, phosphatases, and adaptor proteins. A thorough understanding of this pathway, from its molecular structure to its downstream consequences, is fundamental for immunology research. The detailed experimental protocols provided herein offer a robust framework for investigating Lck's function and for the development of novel therapeutics aimed at modulating immune responses in a variety of disease contexts.[2]
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Constitutively Active Lck Kinase in T Cells Drives Antigen Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Signaling in Effector Lymphocytes: Insights toward Safer Immunotherapy [frontiersin.org]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. www2.nau.edu [www2.nau.edu]
- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medrxiv.org [medrxiv.org]
- 23. pubcompare.ai [pubcompare.ai]
Lck Inhibitors for T-cell Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy with a pressing need for targeted therapies, particularly for relapsed or refractory cases. A promising therapeutic target in a significant subset of T-ALL patients is the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the Src family of tyrosine kinases that plays a central role in T-cell development and activation. In certain T-ALL subtypes, constitutive activation of the pre-T-cell receptor (pre-TCR) signaling pathway, in which Lck is a key mediator, drives leukemic cell proliferation and survival. This guide provides an in-depth overview of the preclinical landscape of Lck inhibitors for T-ALL, focusing on quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways.
The Role of Lck in T-ALL Pathogenesis
Lck is indispensable for the signal transduction cascade initiated by the pre-TCR and the mature T-cell receptor (TCR). In normal T-cell development, Lck activation is tightly regulated. However, in a substantial portion of T-ALL cases, estimated to be around 40%, there is constitutive activation of Lck.[1] This aberrant signaling is often associated with a differentiation arrest at stages where pre-TCR signaling is active, promoting uncontrolled proliferation and survival of leukemic blasts.[1] The dependence of these leukemic cells on the Lck signaling pathway presents a key therapeutic vulnerability.
Lck Signaling Pathway in T-ALL
The signaling cascade initiated by an activated pre-TCR or TCR complex in T-ALL cells leads to the activation of Lck. Lck, in turn, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, initiating a cascade of signaling events that culminate in the activation of key transcription factors. These transcription factors drive the expression of genes involved in cell proliferation, survival, and differentiation. In T-ALL, the constitutive activation of this pathway provides a constant pro-survival signal to the leukemic cells.
Lck Inhibitors in Preclinical Development
Several small molecule inhibitors targeting Lck have been evaluated for their therapeutic potential in T-ALL. Dasatinib, a multi-kinase inhibitor, is the most studied Lck inhibitor in this context. More recently, novel therapeutic strategies such as PROteolysis TArgeting Chimeras (PROTACs) are being explored to enhance the efficacy and duration of Lck targeting.
Quantitative Efficacy of Lck Inhibitors
The following tables summarize the in vitro efficacy of key Lck inhibitors against various T-ALL cell lines and patient-derived xenografts (PDXs).
Table 1: In Vitro Efficacy of Dasatinib in T-ALL Cell Lines
| Cell Line | IC50 (nM) | Reference |
| Jurkat | 1.3 - 16 | [2] |
| MOLT-4 | - | - |
| KOPT-K1 | - | - |
| P12-Ichikawa | >1000 | [2] |
Table 2: In Vitro Efficacy of Ponatinib in T-ALL Cell Lines
| Cell Line | IC50 (nM) | Reference |
| T-ALL cell lines | 0.5 - 17 | [3][4] |
Table 3: Comparative Efficacy of Dasatinib and SJ11646 (LCK PROTAC) in T-ALL
| Compound | Cell Line | LC50 | DC50 | Reference |
| Dasatinib | KOPT-K1 | 129.6 pM | - | [5] |
| SJ11646 | KOPT-K1 | 0.083 pM | 0.00838 pM | [1][5] |
Table 4: Efficacy of Lck Inhibitors in Patient-Derived Xenografts (PDX)
| Compound | Model | Efficacy Metric | Finding | Reference |
| Dasatinib | T-ALL PDX | Leukemia-free survival | Temporarily delayed leukemia growth | [1] |
| SJ11646 | T-ALL PDX | Leukemia-free survival | Extended leukemia-free survival over dasatinib | [1] |
| Dasatinib + Temsirolimus | T-ALL PDX | Leukemia growth | Effective in suppressing leukemia growth | [2][6] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to evaluate the efficacy of Lck inhibitors in T-ALL.
Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is for determining the cytotoxic effects of Lck inhibitors on T-ALL cell lines.
Workflow: In Vitro Cell Viability Assay
Materials:
-
T-ALL cell lines (e.g., Jurkat, KOPT-K1)
-
RPMI-1640 medium with 10% FBS
-
96-well clear or opaque-walled plates
-
Lck inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for dissolving MTT formazan)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed T-ALL cells at a density of 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the Lck inhibitor in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Allow the plate and its contents to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
-
Signal Detection:
-
For MTT assay: Measure the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® assay: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate-reading luminometer.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration using a non-linear regression model.
Western Blotting for Lck Phosphorylation
This protocol is for assessing the inhibition of Lck activity by measuring the phosphorylation status of Lck at its activating tyrosine residue (Y394).
Materials:
-
T-ALL cells treated with Lck inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Lck (Y394), anti-Lck (total), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat T-ALL cells with the Lck inhibitor for the desired time. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-pLck, anti-Lck, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pLck signal to the total Lck and loading control signals.
In Vivo Efficacy in T-ALL Xenograft Models
This protocol describes the evaluation of Lck inhibitors in a patient-derived or cell line-derived xenograft model of T-ALL.[5][7]
Workflow: In Vivo Xenograft Model
Materials:
-
Immunodeficient mice (e.g., NSG)
-
T-ALL cells (patient-derived or cell line)
-
Lck inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Xenograft Establishment: Inject T-ALL cells (e.g., 1 x 10^6 cells) intravenously or subcutaneously into immunodeficient mice.
-
Leukemia Monitoring: Monitor the engraftment and progression of leukemia. This can be done by weekly peripheral blood sampling to detect circulating leukemic cells or through bioluminescence imaging if the T-ALL cells express a luciferase reporter gene.
-
Treatment Initiation: Once the leukemia is established (e.g., >1% leukemic cells in peripheral blood), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Lck inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor the tumor burden throughout the study. For survival studies, monitor the mice daily and euthanize them when they meet the predefined endpoint criteria (e.g., significant weight loss, signs of distress).
-
Data Analysis: Compare the tumor growth rates or survival times between the treatment and control groups to determine the in vivo efficacy of the Lck inhibitor.
Future Directions and Conclusion
The targeting of Lck in T-ALL represents a promising therapeutic strategy. While dasatinib has shown preclinical and some clinical activity, its efficacy can be transient.[1] The development of next-generation Lck-targeting agents, such as PROTAC degraders like SJ11646, offers the potential for more potent and durable responses by inducing the degradation of the Lck protein rather than just inhibiting its kinase activity.[1][8] Combination therapies, such as the co-inhibition of Lck and mTOR signaling, are also being actively investigated to overcome resistance mechanisms and enhance anti-leukemic effects.[2][6] Further research is warranted to identify biomarkers that can predict which T-ALL patients are most likely to benefit from Lck-targeted therapies and to advance these promising agents into clinical trials. This technical guide provides a foundational resource for researchers and drug developers working to translate the potential of Lck inhibition into effective treatments for T-ALL.
References
- 1. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 2. In silico and preclinical drug screening identifies dasatinib as a targeted therapy for T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SJ11646 | LCK PROTAC | Probechem Biochemicals [probechem.com]
- 7. Human T-ALL Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SJ 11646 | Active Degraders | Tocris Bioscience [tocris.com]
The Intricate Dance of Structure and Activity: A Technical Guide to Pyrimidine-Based Lck Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The lymphocyte-specific protein tyrosine kinase (Lck) is a critical mediator of T-cell receptor (TCR) signaling and a highly sought-after target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers. Pyrimidine-based scaffolds have emerged as a promising foundation for the development of potent and selective Lck inhibitors. This technical guide delves into the core principles of the structure-activity relationship (SAR) of these inhibitors, providing a comprehensive overview of key chemical modifications, their impact on inhibitory activity, detailed experimental protocols, and a visual representation of the underlying biological and experimental frameworks.
Lck Signaling: A T-Cell's Command and Control
Activation of the TCR initiates a cascade of intracellular signaling events pivotal for T-cell activation, proliferation, and differentiation. Lck, a member of the Src family of tyrosine kinases, plays a central role in the initial steps of this pathway. Upon TCR engagement, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck, propagating the signal downstream.
Structure-Activity Relationship (SAR) of Pyrimidine-Based Lck Inhibitors
The pyrimidine core serves as a versatile scaffold for designing Lck inhibitors, primarily by mimicking the adenine ring of ATP and forming crucial hydrogen bonds with the hinge region of the kinase domain. The SAR of these compounds is dictated by the nature and position of substituents on the pyrimidine ring.
The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively explored for Lck inhibition. A key example is the inhibitor A-770041, which demonstrates the importance of specific substitutions for achieving high potency and selectivity.
| Compound | R1 | R2 | Lck IC50 (nM) [1][2][3][4][5] | Notes |
| A-770041 | 4-(4-acetylpiperazin-1-yl)cyclohexyl | 2-methoxy-4-(1-methyl-1H-indole-2-carboxamido)phenyl | 147 | Orally active, prevents organ allograft rejection. |
| PP1 | t-butyl | 4-methylphenyl | 5 | Potent but lacks selectivity within the Src family. |
| PP2 | t-butyl | 4-methoxyphenyl | 4 | Similar to PP1, potent but not highly selective. |
Key SAR Insights for Pyrazolo[3,4-d]pyrimidines:
-
N1-Substitution: Large, hydrophobic groups at the N1 position of the pyrazole ring, such as the substituted cyclohexyl group in A-770041, are crucial for potency and can influence selectivity.
-
C3-Substitution: Aromatic groups at the C3 position that can engage in additional interactions with the kinase domain enhance inhibitory activity. The indole carboxamide moiety in A-770041 is a prime example.
-
C4-Amino Group: The 4-amino group is a critical hinge-binding element, forming hydrogen bonds with the backbone of the kinase.
The 4-Amino-6-benzimidazole-pyrimidine Scaffold
This class of inhibitors has demonstrated single-digit nanomolar potency against Lck. The SAR studies highlight the importance of the benzimidazole moiety and the substituents on the 4-amino group.
| Compound | R (at 4-amino) | Benzimidazole Substitution | Lck IC50 (nM) [6][7][8][9] |
| 1 | 3-hydroxyphenyl | Unsubstituted | 8 |
| 2 | 4-hydroxyphenyl | Unsubstituted | 25 |
| 3 | 3-aminophenyl | Unsubstituted | 6 |
| 4 | 3-hydroxyphenyl | 5-chloro | 3 |
Key SAR Insights for 4-Amino-6-benzimidazole-pyrimidines:
-
4-Amino Substituent: Aniline derivatives at the 4-amino position are well-tolerated. Substituents on the phenyl ring, particularly at the meta position, can significantly impact potency. Hydroxyl and amino groups at the meta position appear to be favorable.
-
Benzimidazole Moiety: The benzimidazole group occupies the ribose pocket of the ATP binding site. Substitution on the benzimidazole ring can fine-tune potency and selectivity.
The 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidine Scaffold
This scaffold has also yielded potent Lck inhibitors, although they can exhibit some non-selectivity.
| Compound | Aryl at C5 | Aryl at C6 | Lck IC50 (nM) [10][11][12] |
| 5 | Phenyl | 4-pyridyl | 10 |
| 6 | 3-chlorophenyl | 4-pyridyl | 5 |
| 7 | Phenyl | 3-pyridyl | 20 |
Key SAR Insights for 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines:
-
Biaryl Substitution: The nature and orientation of the aryl groups at the C5 and C6 positions are critical for activity. A 4-pyridyl group at the C6 position is generally favored.
-
C5-Aryl Group: Substitution on the C5-phenyl ring can modulate potency, with electron-withdrawing groups sometimes leading to improved activity.
Experimental Protocols
A systematic approach to evaluating the SAR of pyrimidine-based Lck inhibitors involves chemical synthesis followed by a cascade of biochemical and cellular assays.
Synthesis of Pyrimidine-Based Inhibitors
The synthesis of pyrimidine-based Lck inhibitors typically involves multi-step reaction sequences. For example, the synthesis of 4-amino-6-benzimidazole-pyrimidines can be achieved through the following general route:
-
Condensation: Reaction of a substituted malononitrile with a suitable amidine to form the pyrimidine core.
-
Chlorination: Introduction of a chlorine atom at the 4-position of the pyrimidine ring using a chlorinating agent like phosphorus oxychloride.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom with a desired aniline derivative to introduce the 4-amino substituent.
-
Suzuki or Stille Coupling: Introduction of the benzimidazole moiety at the 6-position via a palladium-catalyzed cross-coupling reaction.
Lck Kinase Inhibition Assay (Biochemical)
The potency of the synthesized compounds against Lck is determined using an in vitro kinase assay. A common method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the Lck kinase domain by the test compound.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 5X kinase buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35).
-
Dilute the Lck enzyme and the europium-labeled anti-tag antibody in 1X kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO, followed by dilution in 1X kinase buffer.
-
Dilute the Alexa Fluor™ 647-labeled tracer in 1X kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted test compound or control to the assay wells.
-
Add 5 µL of the Lck enzyme/antibody mixture.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
T-Cell Proliferation Assay (Cellular)
To assess the functional activity of the inhibitors in a cellular context, a T-cell proliferation assay is performed. This assay measures the ability of the compounds to inhibit T-cell activation and proliferation, often by quantifying the production of Interleukin-2 (IL-2), a key cytokine for T-cell growth.
Principle: T-cells are stimulated to proliferate, and the inhibitory effect of the compounds on this proliferation is measured by quantifying IL-2 secretion.
Protocol Outline:
-
Cell Culture:
-
Culture a T-cell line (e.g., Jurkat) or isolated primary human T-cells in appropriate culture medium.
-
-
T-Cell Stimulation and Treatment:
-
Seed the T-cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the T-cells with an activating agent, such as anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
IL-2 Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-2 concentration against the logarithm of the compound concentration and determine the IC50 value for the inhibition of T-cell proliferation.
-
Conclusion
The development of potent and selective pyrimidine-based Lck inhibitors is a dynamic field of research with significant therapeutic potential. A thorough understanding of the structure-activity relationships, guided by systematic chemical synthesis and a robust pipeline of biochemical and cellular assays, is paramount for the successful design of novel drug candidates. The pyrimidine scaffold, with its inherent ability to interact with the kinase hinge region, continues to be a fertile ground for the discovery of next-generation Lck inhibitors that could offer new treatment paradigms for a range of immune-mediated diseases.
References
- 1. Discovery of A-770041, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrimidine benzimidazoles as Src-family selective Lck inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarworks.brandeis.edu]
- 12. go.drugbank.com [go.drugbank.com]
Probing T-Cell Signaling with Lck Inhibitor III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Lck Inhibitor III as a critical tool for dissecting T-cell signaling pathways. This document details the inhibitor's mechanism of action, presents its quantitative effects on key signaling molecules, and offers detailed experimental protocols for its application in laboratory settings.
Introduction to Lck and its Role in T-Cell Activation
Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the initiation of the T-cell receptor (TCR) signaling cascade. As a member of the Src family of non-receptor tyrosine kinases, Lck is essential for T-cell development, activation, proliferation, and cytokine release. Upon TCR engagement with an antigen-presenting cell (APC), Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another crucial kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Subsequently, Lck phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT). The phosphorylation of LAT nucleates the formation of a large signaling complex that ultimately leads to the activation of transcription factors, such as NFAT and NF-κB, driving T-cell effector functions.
This compound: A Potent Probe for T-Cell Signaling
This compound is a potent and specific inhibitor of Lck, making it an invaluable tool for studying the intricacies of T-cell signaling. By selectively blocking the catalytic activity of Lck, researchers can precisely dissect its role in the signaling cascade and its impact on downstream cellular responses.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified in various assays, providing a clear understanding of its potency.
| Parameter | Value | Cell Line/System | Reference |
| Lck IC50 | 867 nM | In vitro kinase assay | |
| IL-2 Synthesis IC50 | 1.270 µM | Jurkat cells |
These values highlight the inhibitor's ability to effectively target Lck and subsequently suppress T-cell activation, as evidenced by the inhibition of IL-2 production, a key cytokine in T-cell proliferation and immune responses.
T-Cell Signaling Pathway Involving Lck
The following diagram illustrates the central role of Lck in the T-cell activation pathway and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to probe T-cell signaling.
Jurkat Cell Culture and Maintenance
The Jurkat cell line, an immortalized line of human T lymphocytes, is a widely used model for studying T-cell signaling.
Materials:
-
Jurkat, Clone E6-1 (ATCC TIB-152)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS; ATCC 30-2020)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Do not allow the density to exceed 3 x 10^6 cells/mL.
-
Subculture cells every 2-3 days by centrifugation and resuspension in fresh medium.
Western Blot Analysis of ZAP-70 and LAT Phosphorylation
This protocol details the steps to assess the effect of this compound on the phosphorylation of key downstream signaling molecules, ZAP-70 and LAT.
Materials:
-
Jurkat cells
-
This compound
-
Anti-CD3 antibody (for stimulation)
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL.
-
Pre-incubate cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate cells with anti-CD3 antibody (e.g., 1-5 µg/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a protein assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
-
IL-2 Secretion Assay
This protocol measures the production of IL-2, a key cytokine indicative of T-cell activation, and its inhibition by this compound.
Materials:
-
Jurkat cells
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for stimulation)
-
ELISA kit for human IL-2
Protocol:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate cells with a dose range of this compound or DMSO for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells by adding PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for IL-2 measurement.
-
-
ELISA:
-
Perform the IL-2 ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-2 in each sample based on a standard curve.
-
T-Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.
Materials:
-
Primary human T-cells or Jurkat cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies (for stimulation)
-
Cell proliferation reagent (e.g., CFSE, BrdU, or MTT/CCK-8)
-
96-well culture plates
Protocol:
-
Cell Labeling (if using CFSE):
-
Label cells with CFSE according to the manufacturer's protocol.
-
-
Cell Seeding and Treatment:
-
Seed labeled or unlabeled cells in a 96-well plate.
-
Add various concentrations of this compound or DMSO.
-
-
Stimulation:
-
For primary T-cells, coat the wells with anti-CD3 antibody and add soluble anti-CD28 antibody.
-
For Jurkat cells, stimulation with PMA/Ionomycin can be used.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Proliferation Measurement:
-
CFSE: Analyze the dilution of CFSE fluorescence by flow cytometry.
-
BrdU: Follow the manufacturer's protocol for BrdU incorporation and detection.
-
MTT/CCK-8: Add the reagent to the wells, incubate, and measure the absorbance according to the manufacturer's instructions.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and the logical relationship between the observed effects.
Conclusion
This compound serves as a powerful and specific tool for researchers investigating the complexities of T-cell signaling. Its ability to potently inhibit Lck allows for the precise dissection of the initial steps of TCR signal transduction and the subsequent downstream cellular events. The experimental protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance our understanding of T-cell biology and to facilitate the development of novel immunomodulatory therapies.
The Lynchpin of T-Cell Activation: A Technical Guide to Lck Inhibition in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the signaling cascade of T-lymphocytes. As a member of the Src family of non-receptor tyrosine kinases, Lck is essential for the initiation of T-cell receptor (TCR) signaling, a process fundamental to adaptive immunity.[1] Its pivotal role in T-cell activation, proliferation, and differentiation has made it a focal point of basic research and a promising target for therapeutic intervention in a host of immunological disorders and cancers.[2][3] This technical guide provides an in-depth overview of the basic research applications of Lck inhibition, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
The Central Role of Lck in T-Cell Signaling
Lck is predominantly expressed in T-cells and is physically associated with the cytoplasmic tails of the CD4 and CD8 co-receptors.[4][5] Upon engagement of the TCR with an antigen-presenting cell (APC), Lck is brought into proximity with the TCR complex, where it phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains.[5] This initial phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[6] The activation of ZAP-70 triggers a cascade of downstream signaling events, including the activation of phospholipase C-γ1 (PLC-γ1), mobilization of intracellular calcium, and activation of the Ras-MAPK and NF-κB pathways.[6][7] Ultimately, these signaling cascades culminate in cytokine production, T-cell proliferation, and the execution of effector functions.
Lck Signaling Pathway
The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade.
Applications of Lck Inhibition in Basic Research
The targeted inhibition of Lck provides a powerful tool to dissect the intricacies of T-cell biology and to explore the pathological mechanisms of various diseases.
-
Dissecting T-Cell Activation: Lck inhibitors are instrumental in studying the precise sequence and hierarchy of signaling events downstream of the TCR. By blocking the initial phosphorylation step, researchers can investigate the Lck-dependence of subsequent events like ZAP-70 activation, calcium mobilization, and cytokine gene transcription.[6]
-
Investigating Autoimmune Diseases: Inappropriate T-cell activation is a hallmark of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Lck inhibitors are used in preclinical models of these diseases to understand the role of T-cells in pathogenesis and to evaluate the therapeutic potential of targeting Lck.[8]
-
Cancer Immunology and Therapy: While Lck is crucial for anti-tumor T-cell responses, it is also implicated in the survival and proliferation of certain T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL).[9] Lck inhibitors are therefore being investigated as potential therapeutic agents for these cancers.
-
Transplant Rejection: T-cells are the primary mediators of organ transplant rejection. Lck inhibitors have been shown to prevent allograft rejection in animal models, highlighting the potential of Lck as a target for immunosuppressive therapies.[10]
-
Infectious Disease Research: Understanding the role of Lck in the T-cell response to pathogens is crucial for vaccine development and for devising strategies to combat chronic infections.
Quantitative Effects of Lck Inhibitors
The potency of Lck inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following tables summarize the inhibitory activities of two well-characterized Lck inhibitors, A-770041 and Dasatinib.
| Inhibitor | Assay Type | Target/Process | IC50 / EC50 | Reference |
| A-770041 | Biochemical | Lck Kinase Activity (1 mM ATP) | 147 nM | [10] |
| Cellular | Concanavalin A-stimulated IL-2 Production (human whole blood) | ~80 nM | [10] | |
| In Vivo | Concanavalin A-induced IL-2 Production (rat) | 78 ± 28 nM | [10] | |
| Dasatinib | Biochemical | Lck Kinase Activity | - | |
| Cellular | Anti-CD3-induced T-cell Proliferation | 1-10 nM | [11] | |
| Cellular | OKT3-induced CD69 expression | ~10 nM | [2] | |
| Cellular | OKT3-induced IFN-γ, IL-2, TNF-α release | >25 nM (complete inhibition) | [12] |
Table 1: Inhibitory concentrations of selected Lck inhibitors.
| Inhibitor | Cell Type | Stimulation | Effect on T-Cell Proliferation | Concentration | Reference |
| Dasatinib | Human PBMCs | OKT3 (100 ng/mL) | Marked inhibition | 10 nM | [2] |
| Human PBMCs | PHA (0.5%) | Marked inhibition | 10 nM | [2] | |
| Purified human CD3+ T-cells | OKT3 + anti-CD28/CD49d | Dose-dependent inhibition | 10-50 nM | [11] |
Table 2: Effects of Dasatinib on T-cell proliferation.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of Lck inhibition.
In Vitro Lck Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of purified Lck by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Lck enzyme
-
Lck substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Lck inhibitor
-
384-well plates
Procedure:
-
Prepare serial dilutions of the Lck inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the Lck enzyme in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the Lck substrate and ATP in kinase assay buffer.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.[13]
Western Blotting for Phosphorylated Lck (p-Lck)
This technique is used to detect the phosphorylation status of Lck at specific tyrosine residues, which is indicative of its activation state.
Materials:
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies, PHA)
-
Lck inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Lck (e.g., Tyr394) and anti-total Lck
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture T-cells and treat with the Lck inhibitor or vehicle for the desired time.
-
Stimulate the T-cells with an activator for a short period (e.g., 2-15 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Lck) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Lck to normalize for protein loading.[14]
Flow Cytometry for T-Cell Activation Markers
This method is used to assess the effect of Lck inhibitors on the expression of cell surface markers associated with T-cell activation, such as CD69 and CD25.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
T-cell activators (e.g., anti-CD3/CD28 beads, PHA)
-
Lck inhibitor
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffers (if performing intracellular staining)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T-cells from whole blood.
-
Culture the cells in the presence of the Lck inhibitor or vehicle.
-
Stimulate the cells with an activator for a specified period (e.g., 24-48 hours for CD25, 4-6 hours for CD69).
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
(Optional) If analyzing intracellular markers, fix and permeabilize the cells according to the manufacturer's protocol, followed by intracellular antibody staining.
-
Resuspend the cells in staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of activated T-cells (e.g., CD69+ or CD25+ within the CD4+ or CD8+ T-cell population).[15][16][17]
Conclusion
Lck stands as a central and indispensable player in the orchestration of T-cell-mediated immunity. The ability to selectively inhibit its function provides researchers with a powerful tool to unravel the complexities of T-cell signaling in both health and disease. The methodologies and data presented in this guide offer a solid foundation for the application of Lck inhibition in basic research, with the ultimate goal of advancing our understanding of immunology and developing novel therapeutic strategies for a wide range of human diseases. The continued exploration of Lck's roles through the use of specific inhibitors will undoubtedly lead to new insights and therapeutic opportunities.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. uniprot.org [uniprot.org]
- 6. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 8. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
Understanding the role of Lck in T-cell development
An In-depth Technical Guide to the Role of Lck in T-cell Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein and a member of the Src family of non-receptor tyrosine kinases.[1][2] It is a pivotal enzyme in the intricate process of T-cell development and activation, primarily expressed in T lymphocytes and natural killer (NK) cells.[3][4] Lck's role is fundamental, initiating the signaling cascade downstream of the T-cell receptor (TCR) and pre-TCR, thereby governing critical cell fate decisions throughout a T-cell's life cycle.[5][6][7][8] Its functions include regulating T-cell development in the thymus, initiating TCR signaling for T-cell activation, and maintaining T-cell homeostasis.[3][7][8] Given its central role, alterations in Lck expression or activity are implicated in numerous disorders, including immunodeficiencies, autoimmune diseases, and cancer, making it a significant target for therapeutic intervention.[3][9] This guide provides a detailed examination of Lck's structure, regulation, and its multifaceted role in T-cell development, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Structure and Regulation of Lck
Lck's function is tightly controlled by its molecular structure and a series of post-translational modifications. The protein consists of several key functional domains: an N-terminal membrane-localization signal, a unique N-terminal region, an SH3 domain, an SH2 domain, and a C-terminal kinase (SH1) domain.[1][4][10]
-
Membrane Association: The N-terminus is myristoylated and palmitoylated, modifications that anchor Lck to the inner leaflet of the plasma membrane.[1][11]
-
SH3 and SH2 Domains: These are protein-protein interaction modules. The SH3 domain binds to proline-rich motifs, while the SH2 domain binds to phosphotyrosine residues, allowing Lck to act as an adapter and to be regulated by other proteins.[2][10]
-
Kinase Domain (SH1): This domain is responsible for the phosphotransferase activity of Lck, phosphorylating tyrosine residues on its substrates.[2]
Regulation of Lck's kinase activity is a dynamic process governed primarily by phosphorylation at two critical tyrosine residues:
-
Activating Tyrosine (Tyr394): Located within the kinase domain's activation loop, autophosphorylation of this site leads to an "open," active conformation of the enzyme.[1][10][12]
-
Inhibitory Tyrosine (Tyr505): Situated near the C-terminus, this site is phosphorylated by the C-terminal Src kinase (Csk).[1][13] When phosphorylated, Tyr505 binds intramolecularly to Lck's own SH2 domain, forcing the kinase into a "closed," inactive conformation.[1][10][13]
The balance between these two states is controlled by the opposing actions of kinases like Csk and phosphatases like CD45. CD45 dephosphorylates the inhibitory Tyr505, promoting Lck activation.[13][14] Furthermore, Lck activity and stability are regulated by ubiquitination, which can target the active form of the kinase for proteasomal degradation, and by its association with molecular chaperones like Hsp90.[13][15][16]
Lck's Role in T-Cell Receptor (TCR) Signaling
Lck is the most proximal kinase activated following TCR engagement and is indispensable for initiating the downstream signaling cascade.[17][18]
Initiation Phase:
-
Co-receptor Association: Lck is non-covalently associated with the cytoplasmic tails of the T-cell co-receptors, CD4 and CD8, via a zinc clasp motif.[1][11][19] When the TCR recognizes a peptide-MHC (pMHC) complex on an antigen-presenting cell (APC), the co-receptor binds to the same MHC molecule, bringing Lck into close proximity with the TCR complex.[19][20]
-
ITAM Phosphorylation: Once positioned, active Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the TCR-associated CD3 and ζ-chains.[1][13][21][22]
-
ZAP-70 Recruitment and Activation: The newly phosphorylated ITAMs serve as docking sites for another tyrosine kinase, the 70 kDa Zeta-chain-associated protein (ZAP-70).[1][11][21] After binding to the ITAMs, ZAP-70 is itself phosphorylated and activated by Lck, allowing it to propagate the signal downstream.[11][21]
Downstream Propagation: Activated ZAP-70 then phosphorylates key adapter proteins, such as Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This leads to the assembly of a larger signalosome complex that activates multiple downstream pathways, including the PLC-γ1 pathway (leading to calcium mobilization and DAG activation) and the Ras-MAPK pathway, ultimately culminating in cytokine production, proliferation, and differentiation.[17][18][21]
Lck's Essential Functions in Thymocyte Development
T-cell development occurs in the thymus, where progenitor cells undergo a series of maturation and selection events. Lck is critical at multiple checkpoints.
β-Selection (DN to DP Transition): At the CD4-CD8- double-negative (DN) stage, specifically the DN3 stage, thymocytes that successfully rearrange their TCRβ chain express it on the surface along with the pre-Tα chain, forming the pre-TCR. Lck-dependent signaling from the pre-TCR is essential for the "β-selection" checkpoint.[5][6] This signal promotes massive proliferation, allelic exclusion of the TCRβ locus, and differentiation into CD4+CD8+ double-positive (DP) thymocytes.[6] Studies using mice with Lck expression driven by different promoters have shown that the proximal lck promoter is crucial for these early developmental events.[6]
Positive and Negative Selection (DP to SP Transition): DP thymocytes express a fully formed αβTCR and undergo selection based on its affinity for self-pMHC complexes. Lck is central to transducing the TCR signals that mediate these selective events.
-
Positive Selection: DP thymocytes whose TCRs weakly recognize self-pMHC receive a survival signal, leading to their maturation into CD4+ or CD8+ single-positive (SP) T-cells. A catalytically active Lck is required for this process; expression of a dominant-negative Lck inhibits positive selection by up to 80%.[5]
-
Negative Selection: Thymocytes that bind too strongly to self-pMHC are eliminated via apoptosis to prevent autoimmunity. While Lck is implicated in all TCR-derived signals, its role in negative selection can be complex, with some studies showing normal deletion even with altered Lck function.[5]
Crucially, the physical association of Lck with the CD4 and CD8 co-receptors is required for both positive and negative selection.[23] This coupling ensures that the TCR repertoire is selected for MHC restriction, meaning mature T-cells will only recognize antigens presented by the body's own MHC molecules.[24][25] Mice with a mutant Lck that cannot bind to co-receptors have compromised positive and negative selection and generate T-cells with MHC-independent specificities.[23][24][25]
Quantitative Insights into Lck Activity
The level of Lck activity is not uniform across all T-cell populations and is a key determinant of their responsiveness. A significant portion of Lck exists in a constitutively active state even in resting T-cells, which is crucial for maintaining a threshold for activation.[26][27]
| T-Cell Subset | Constitutively Active Lck (p-Tyr394) | Key Findings & Implications | Citation(s) |
| Naïve CD4+ T-Cells | ~38-40% of total Lck | A substantial pool of active Lck is present in resting cells, poised to initiate signaling without requiring further activation upon TCR engagement. | [27][28] |
| Effector Memory (TEM) CD8+ T-Cells | >50% of total Lck | Higher basal Lck activity correlates with enhanced Zap-70 phosphorylation and superior cytotoxic function, suggesting a lower activation threshold. | [1][28] |
| Central Memory (TCM) CD8+ T-Cells | <20% of total Lck | Lower constitutive Lck activity is linked to increased co-localization with negative regulators (Shp-1, Csk) and a higher activation threshold compared to TEM cells. | [1][28] |
Table 1: Constitutive Lck Activity in Human T-Cell Subsets. This table summarizes the varying levels of active Lck, providing a quantitative basis for the different functional avidities of memory T-cell populations.
| Experimental Model | Effect on T-Cell Development | Citation(s) |
| lck Knockout (lck-/-) Mice | Severe block at the DN3 stage; greatly reduced DP and SP thymocytes and peripheral T-cells. | [6] |
| Dominant-Negative Lck (catalytically inactive) | Inhibits thymocyte positive selection by up to 80% when expressed in DP thymocytes. | [5] |
| Lck Mutant (cannot bind co-receptors) | Early development is restored, but positive and negative selection are compromised, leading to an MHC-independent T-cell repertoire. | [23][24] |
| Lck-PROX Mice (only proximal promoter active) | Normal development through DP stage, but reduced mature SP thymocytes and defective peripheral T-cell proliferation upon TCR stimulation. | [6] |
| Lck-DIST Mice (only distal promoter active) | Impaired DN to DP transition, but peripheral T-cells have detectable Lck and can proliferate. | [6] |
Table 2: Effects of Lck Deficiency and Mutations on T-Cell Development. This table outlines key findings from genetic models, highlighting the specific requirements for Lck at different developmental stages.
Experimental Methodologies
Investigating the role of Lck requires a combination of biochemical, cellular, and genetic techniques. Below are protocols for key experiments.
Immunoprecipitation and Western Blotting for Lck Phosphorylation
This protocol is used to assess the phosphorylation status of Lck at its activating (Tyr394) or inhibitory (Tyr505) sites.
Methodology:
-
Cell Lysis: Lyse 2-5 x 106 T-cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein modifications.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay to ensure equal loading.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-Lck antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-3 hours to capture the antibody-protein complexes.
-
Wash the beads 3-4 times with cold lysis buffer to remove non-specific binders.
-
-
Elution: Elute the captured proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by size on a polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated Lck (e.g., anti-pY394-Lck or anti-pY505-Lck) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with a total Lck antibody to normalize the phosphorylation signal to the total amount of immunoprecipitated Lck.
Flow Cytometry for Thymocyte Development Analysis
This protocol is used to quantify the different thymocyte populations (DN, DP, SP) based on the surface expression of CD4 and CD8, often in the context of Lck-deficient mouse models.[6]
Methodology:
-
Thymus Dissociation: Harvest the thymus from a mouse and gently dissociate it into a single-cell suspension using frosted glass slides or by passing it through a 70 µm cell strainer.
-
Cell Counting: Count the total number of thymocytes using a hemocytometer or an automated cell counter.
-
Antibody Staining:
-
Resuspend approximately 1 x 106 cells in FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Add fluorochrome-conjugated antibodies against CD4 (e.g., FITC-CD4) and CD8 (e.g., PE-CD8) to the cell suspension.
-
Incubate for 20-30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect at least 50,000-100,000 events for accurate analysis.
-
Data Analysis:
-
Gate on the live lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties.
-
Create a dot plot of CD4 versus CD8 fluorescence.
-
Define gates to quantify the percentage of cells in each quadrant:
-
CD4-CD8- (Double Negative, DN)
-
CD4+CD8+ (Double Positive, DP)
-
CD4+CD8- (CD4 Single Positive, SP)
-
CD4-CD8+ (CD8 Single Positive, SP)
-
-
In Vitro Kinase Assay for Lck Activity
This assay directly measures the catalytic activity of Lck by assessing its ability to phosphorylate a substrate in a controlled environment.
Methodology:
-
Lck Immunoprecipitation: Obtain Lck from cell lysates via immunoprecipitation as described in Protocol 5.1, but do not elute the kinase from the beads.
-
Kinase Reaction:
-
Wash the Lck-bound beads with kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Resuspend the beads in kinase buffer containing a suitable substrate (e.g., recombinant ZAP-70 or a generic tyrosine kinase substrate like enolase) and ATP (often including radiolabeled [γ-32P]ATP).
-
Incubate the reaction mixture at 30°C for 15-30 minutes.
-
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection of Phosphorylation:
-
Radiolabeled Method: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an X-ray film or a phosphorimager screen to detect the incorporated 32P in the substrate.
-
Non-Radiolabeled Method: Separate the products by SDS-PAGE and perform a Western blot using a pan-phosphotyrosine antibody (e.g., 4G10) to detect phosphorylation of the substrate.
-
Lck as a Therapeutic Target
Given Lck's critical role in T-cell activation, it is an attractive target for therapeutic intervention in T-cell-mediated autoimmune diseases and transplant rejection.[9] Lck expression is largely restricted to lymphoid cells, suggesting that a selective Lck inhibitor could provide targeted immunosuppression with fewer side effects than broader-acting agents.[9] Several small molecule inhibitors targeting Lck have been developed and investigated for conditions like rheumatoid arthritis, psoriasis, and organ transplant rejection.[3][9][29] For example, the Lck inhibitor A-770041 has been shown to ameliorate psoriatic inflammation in mouse models by reducing inflammatory cytokine production in CD4+ T-cells.[29] These inhibitors often target the ATP-binding site of the kinase domain.[13] The development of highly specific Lck inhibitors remains an active area of research in drug discovery.[3]
Conclusion
Lck is far more than a simple kinase; it is a master regulator that integrates signals at the plasma membrane to direct the entire program of T-cell development and activation. From its crucial role in the pre-TCR signaling that allows thymocytes to pass the β-selection checkpoint, to its co-receptor-dependent function in sculpting a self-tolerant and MHC-restricted TCR repertoire, Lck's activity is precisely controlled and essential. Understanding the structural, regulatory, and quantitative aspects of Lck function provides deep insights into the fundamental principles of immunology and offers a rational basis for the development of novel therapeutics aimed at modulating T-cell responses.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Requirement for p56lck tyrosine kinase activation in T cell receptor- mediated thymic selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell development is regulated by the coordinated function of proximal and distal Lck promoters active at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy [mdpi.com]
- 8. [PDF] Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy | Semantic Scholar [semanticscholar.org]
- 9. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for activation of human lymphocyte kinase Lck upon tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 12. Regulation of expression and function of Lck tyrosine kinase by high cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the Src Family Kinase Lck by Hsp90 and Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Regulation of the Src family kinase Lck by Hsp90 and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Frontiers | Coreceptors and TCR Signaling – the Strong and the Weak of It [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Positive and negative selection of thymocytes depends on Lck interaction with the CD4 and CD8 coreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lck availability during thymic selection determines the recognition specificity of the T cell repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lck availability during thymic selection determines the recognition specificity of the T cell repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. davislab-oxford.org [davislab-oxford.org]
- 27. Constitutively Active Lck Kinase in T Cells Drives Antigen Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Constitutive Lck activity drives sensitivity differences between CD8+ memory T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Lck as a Therapeutic Target in Oncology: A Technical Guide
Executive Summary: The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in T-cell signaling and is increasingly recognized for its role in various malignancies. As a member of the Src family of non-receptor tyrosine kinases, Lck is integral to the initiation of the T-cell receptor (TCR) signaling cascade, a process fundamental to adaptive immunity.[1] However, its aberrant expression and activity have been implicated in the pathogenesis of several cancers, including T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and some solid tumors, making it a compelling target for therapeutic intervention.[2][3] This guide provides an in-depth overview of Lck's function, its role in oncology, and the strategies being employed to target it for cancer therapy, with a focus on small molecule inhibitors and the experimental protocols used for their evaluation.
The Role of Lck in Cellular Signaling
Lck is a 56 kDa protein primarily expressed in T-cells and Natural Killer (NK) cells.[4] Its activity is tightly regulated by phosphorylation. Phosphorylation of the tyrosine residue Y394 in its activation loop leads to an open, active conformation, while phosphorylation of Y505 in its C-terminal tail by C-terminal Src kinase (Csk) results in a closed, inactive state.[5][6] The phosphatase CD45 is primarily responsible for dephosphorylating Y505, priming Lck for activation.[6]
Lck in T-Cell Receptor (TCR) Signaling
The canonical role of Lck is to initiate the signaling cascade upon T-cell receptor (TCR) engagement with an antigen. When the TCR binds to a peptide-MHC complex on an antigen-presenting cell, Lck, which is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, is brought into proximity. Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains of the TCR complex.[7][8]
This phosphorylation event creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Recruited ZAP-70 is then phosphorylated and activated by Lck.[6] Activated ZAP-70 subsequently phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT), which acts as a scaffold to assemble a larger signalosome. This complex propagates the signal through major pathways, including:
-
Phospholipase C-γ1 (PLCγ1): Leads to calcium influx and activation of the NF-κB pathway.[7][9]
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[10]
-
Ras-MAPK Pathway: Regulates gene expression and cell proliferation.[7]
Lck also plays a crucial role in signaling from the co-stimulatory molecule CD28, which is necessary for full T-cell activation. Lck phosphorylates tyrosine motifs in the CD28 cytoplasmic domain, enabling the recruitment of PI3K and other adaptors.[5][10]
Aberrant Lck Signaling in Oncology
While essential for immunity, dysregulated Lck activity is a driver in several cancers.
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): T-ALL is an aggressive malignancy where Lck signaling is frequently identified as a therapeutic vulnerability.[11] Constitutive activation of Lck can drive leukemia cell proliferation and survival.[12][13]
-
Chronic Lymphocytic Leukemia (CLL): In CLL, a B-cell malignancy, Lck is often aberrantly expressed and enhances B-cell receptor (BCR) signaling. It contributes to the phosphorylation of CD79a and Syk, promoting the activation of pro-survival pathways like NF-κB and PI3K/Akt.[2][9][10]
-
Solid Tumors: Lck expression has also been detected in various solid tumors, including colon, lung, and breast cancer.[2][3] In small cell lung cancer (SCLC), for instance, Lck can be activated downstream of the Kit receptor tyrosine kinase, contributing to SCF-mediated growth.[14]
Lck Inhibitors in Oncology
The central role of Lck in driving certain cancers makes it an attractive target for small molecule inhibitors. Research has focused on developing compounds that bind to the ATP-binding site of the Lck kinase domain, preventing the phosphorylation of its substrates.
Quantitative Data on Lck Inhibitors
Numerous small molecules have been developed and tested for Lck inhibitory activity. Their potency is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15] Selectivity is a key challenge, as many inhibitors also target other Src family kinases like Src and Fyn due to the high homology of their ATP-binding pockets.[2]
| Inhibitor | Lck IC50 (µM) | Other Kinase IC50 (µM) | Reference(s) |
| Dasatinib | <0.001 | Abl (<0.001), Src (0.0008), c-Kit (0.079) | [16] |
| Saracatinib (AZD0530) | - | Src (0.0027) | [16] |
| PP1 | 0.005 | Fyn (0.006) | [2][16] |
| PP2 | 0.004 | Fyn (0.005) | [2][16] |
| A-770041 | 0.147 | - | [2] |
| BMS-243117 | 0.004 | Src (0.632), Fyn (0.128) | [2] |
| Compound XII | 0.0006 | Src (0.001), Kdr (0.14), Syk (0.20) | [2] |
| 1232030-35-1 | 0.00043 | - | [17] |
| SJ11646 (PROTAC) | 0.000000083 (LC50) | - | [18] |
Note: IC50 values can vary based on assay conditions. PROTACs (Proteolysis Targeting Chimeras) like SJ11646 induce protein degradation rather than just inhibition, and their potency is often measured by LC50 (lethal concentration) or DC50 (degradation concentration).[11][18]
Experimental Methodologies
Evaluating the efficacy of Lck inhibitors requires robust and reproducible experimental protocols. A typical workflow involves initial screening, determination of inhibitory potency, and validation in cellular and in vivo models.
Experimental Workflow for Lck Inhibitor Discovery
The process of identifying and validating a novel Lck inhibitor follows a multi-stage pipeline, beginning with large-scale screening and progressively narrowing down to the most promising candidates for preclinical evaluation.
Protocol: In Vitro Lck Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a representative example for determining the IC50 of a compound against Lck using a luminescence-based kinase assay that measures ADP formation.[19]
Objective: To determine the concentration at which a test compound inhibits 50% of Lck kinase activity.
Materials:
-
Recombinant human Lck enzyme
-
Protein Tyrosine Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine Triphosphate)
-
Lck Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[19]
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Create a serial dilution series of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Prepare a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
-
Kinase Reaction Setup:
-
Prepare a master mix of the Lck enzyme in kinase buffer at a concentration determined by prior enzyme titration experiments.
-
Prepare a master mix of the substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for Lck to ensure sensitive detection of ATP-competitive inhibitors.
-
In each well of the assay plate, add the components in the following order:
-
1 µL of serially diluted test compound or DMSO control.
-
2 µL of Lck enzyme mix (add buffer only to "no enzyme" wells).
-
2 µL of Substrate/ATP mix to initiate the reaction.
-
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate the plate at room temperature (e.g., 25°C) for a set time, typically 30-60 minutes.[20]
-
-
ADP Detection (ADP-Glo™ Protocol):
-
Step 1: Stop Kinase Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[19]
-
Step 2: Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced.
-
Incubate at room temperature for 30 minutes to stabilize the signal.[19]
-
-
Data Acquisition and Analysis:
-
Read the luminescence of the plate using a luminometer.
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control (DMSO) as 100% activity and the highest inhibitor concentration (or a known potent inhibitor like staurosporine) as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Conclusion and Future Directions
Lck remains a highly validated and promising therapeutic target in oncology, particularly for T-cell malignancies. While early inhibitors showed a lack of specificity, newer compounds are being developed with improved selectivity profiles.[2] The future of Lck-targeted therapy is evolving beyond simple kinase inhibition. The development of Proteolysis Targeting Chimeras (PROTACs) that induce the targeted degradation of the Lck protein represents a novel and powerful approach.[11][21] These degraders, such as SJ11646, have shown significantly higher potency and more durable suppression of Lck signaling compared to traditional inhibitors in preclinical T-ALL models.[11][18][22] As our understanding of Lck's diverse roles in cancer deepens, these innovative therapeutic strategies hold the potential to deliver more effective and lasting treatments for patients.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchwith.montclair.edu [researchwith.montclair.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 8. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 9. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Mechanism of Lck Activation in Driving Leukemia Cell Proliferation" by Hannah E. Dobson [digitalcommons.uri.edu]
- 13. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 19. promega.com [promega.com]
- 20. HTScan® Lck Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Preliminary Studies on the Efficacy of Lck Inhibitor III: A Technical Overview
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that plays a pivotal role in T-cell signaling and activation.[1][2] Found predominantly in T-cells and natural killer (NK) cells, Lck is one of the first kinases activated following T-cell receptor (TCR) engagement.[3][4] It initiates a signaling cascade by phosphorylating key motifs on the TCR-associated CD3 and ζ-chains, leading to the recruitment and activation of downstream molecules, T-cell proliferation, and cytokine production.[4][5][6] Given its critical role, aberrant Lck activity is implicated in various autoimmune diseases, inflammatory conditions, and some cancers, making it a significant target for therapeutic intervention.[1][4] This document provides a technical guide on the preliminary efficacy of Lck Inhibitor III, a compound identified as a potent modulator of Lck activity.
Quantitative Efficacy Data
This compound, also referred to as compound 12h, has been evaluated for its inhibitory activity against Lck kinase and its effect on T-cell function.[7] The key quantitative metrics from preliminary studies are summarized below.
| Target/Assay | Parameter | Value | Cell Line/System | Reference |
| Lck Kinase | IC50 | 867 nM | Cell-free kinase assay | [7] |
| IL-2 Synthesis | IC50 | 1.270 µM | Jurkat cells | [7] |
Note: The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the target by 50%.
Mechanism of Action and Signaling Pathway
Lck is integral to the initiation of the TCR signaling cascade.[5][8] Upon engagement of the TCR with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the TCR-CD3 complex.[6] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated and propagates the signal downstream, leading to the activation of pathways involving PLC-γ, calcium mobilization, and ultimately, gene transcription for cytokines like IL-2.[3][9]
This compound functions by competitively binding to the ATP-binding site of Lck, preventing the phosphorylation of its substrates and thereby blocking the entire downstream signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of efficacy data. Below are representative protocols for the key experiments used to evaluate this compound.
In Vitro Lck Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Lck.
Objective: To determine the concentration of this compound required to inhibit 50% of Lck kinase activity in a cell-free system.
Materials:
-
Recombinant human Lck enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for Lck (e.g., a poly-Glu-Tyr peptide)
-
This compound (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Methodology:
-
Compound Preparation: Perform serial dilutions of this compound in DMSO, followed by dilution in kinase buffer to achieve the final desired concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the Lck enzyme and the diluted inhibitor (or DMSO for control).
-
Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Terminate the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Jurkat Cell-Based IL-2 Synthesis Assay
This assay measures the functional consequence of Lck inhibition in a relevant T-cell line by quantifying the production of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation.
Objective: To determine the effect of this compound on T-cell activation by measuring IL-2 secretion.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with FBS (Fetal Bovine Serum)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)
-
This compound (in DMSO)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for human IL-2
-
96-well cell culture plates
Methodology:
-
Cell Plating: Seed Jurkat cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well).
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
T-Cell Stimulation: Add T-cell activators (e.g., anti-CD3/CD28 antibodies) to the wells to stimulate the TCR pathway.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the IC50 for the inhibition of T-cell activation.
Logical Relationship: From Inhibition to Cellular Outcome
The inhibition of the Lck kinase by a therapeutic agent like this compound initiates a cascade of events that translates from a molecular interaction to a measurable cellular response. This logical progression underscores the therapeutic rationale for targeting Lck.
Preliminary data indicate that this compound is a potent inhibitor of Lck kinase activity, with an IC50 in the high nanomolar range.[7] This enzymatic inhibition translates effectively into a functional cellular response, as demonstrated by the micromolar IC50 for the inhibition of IL-2 synthesis in Jurkat T-cells.[7] These findings establish this compound as a promising candidate for further investigation as a modulator of T-cell mediated immune responses. Subsequent studies should focus on its selectivity across the kinome, pharmacokinetic properties, and in vivo efficacy in relevant disease models.
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 5. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 9. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lck Inhibitor III in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Lck Inhibitor III in an in vitro kinase assay format. This document includes a summary of its inhibitory activity, a detailed experimental protocol, and visual diagrams of the Lck signaling pathway and the experimental workflow.
Introduction to Lck and this compound
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a crucial component of the T-cell receptor (TCR) signaling pathway. Its activation is one of the initial steps in T-cell activation, leading to a cascade of downstream signaling events that result in T-cell proliferation and cytokine release. Due to its pivotal role in T-cell function, Lck is a significant target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers.
This compound is a potent and selective inhibitor of Lck. Understanding its mechanism of action and having a robust protocol for its use in in vitro kinase assays is essential for researchers studying T-cell signaling and for professionals in drug development exploring potential immunomodulatory therapies.
Quantitative Data for this compound
The inhibitory activity of this compound against Lck has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.
| Inhibitor | Target Kinase | IC50 | Ki | Reference |
| This compound | Lck | 867 nM | Not Available | [1][2] |
Lck Signaling Pathway
The following diagram illustrates the central role of Lck in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of downstream pathways that control T-cell activation, proliferation, and cytokine production.
References
Application Notes and Protocols for Lck Inhibitor III in Jurkat Cell Culture Experiments
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the Src family of tyrosine kinases, primarily expressed in T-cells and natural killer (NK) cells.[1] It plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, proliferation, and differentiation.[1][2] Upon TCR engagement, Lck phosphorylates key signaling molecules, including the immunoreceptor tyrosine-based activation motifs (ITAMs) of the TCR/CD3 complex and Zeta-chain-associated protein kinase 70 (ZAP-70), initiating a cascade that leads to T-cell activation.[3][4][5]
The Jurkat cell line, derived from a human T-cell leukemia, is a widely used in vitro model for studying T-cell signaling pathways and responses to therapeutic agents.[6] These cells express the necessary components of the TCR signaling pathway, making them an ideal system for investigating the effects of kinase inhibitors.
Lck Inhibitor III is a compound that demonstrates potent and selective inhibition of Lck.[7][8] By blocking the kinase activity of Lck, it effectively suppresses T-cell activation and IL-2 synthesis, making it a valuable tool for research in immunology, oncology, and drug development.[2][7] These application notes provide detailed protocols for utilizing this compound in Jurkat cell culture experiments to study its effects on cell signaling, viability, and apoptosis.
Mechanism of Action and Key Signaling Pathways
Lck inhibitors function by binding to the Lck enzyme, which blocks its ability to phosphorylate downstream targets.[2] This action prevents the initiation of the TCR signaling cascade. The inhibition of Lck leads to a reduction in the phosphorylation of ZAP-70 and the Linker for Activation of T-cells (LAT), two crucial components for signal propagation.[3][9] The disruption of this pathway ultimately suppresses T-cell activation, proliferation, and can lead to the induction of apoptosis.[1][3]
Caption: Lck signaling pathway and the point of inhibition by this compound.
Data Presentation
Inhibitor Potency
The following table summarizes the known inhibitory concentrations (IC50) of this compound.
| Target | IC50 Value | Cell Line | Effect | Reference |
| Lck Kinase | 867 nM | - | Enzymatic Inhibition | [7] |
| IL-2 Synthesis | 1.27 µM | Jurkat | Cellular Inhibition | [7] |
Typical Experimental Parameters
This table outlines suggested starting concentrations and incubation times for various assays with Jurkat cells.
| Assay Type | Suggested Concentration Range | Incubation Time | Expected Outcome |
| Western Blot (Signaling) | 1 - 10 µM | 30 min - 4 hours | Decreased p-Lck, p-ZAP70, p-LAT |
| Cell Viability (e.g., MTS) | 0.1 - 25 µM | 24 - 72 hours | Dose-dependent decrease in viability |
| Apoptosis (Annexin V/PI) | 1 - 20 µM | 24 - 48 hours | Dose-dependent increase in apoptotic cells |
| Cell Cycle Analysis | 1 - 20 µM | 48 hours | Cell cycle arrest (e.g., G1 phase) |
Experimental Protocols
Caption: General experimental workflow for studying this compound in Jurkat cells.
Protocol 1: Jurkat Cell Culture and Maintenance
This protocol provides guidelines for the routine culture of Jurkat, Clone E6-1 cells.
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (ATCC-formulated, 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Sterile cell culture flasks (e.g., T-75)
-
15 mL or 50 mL conical tubes
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
RPMI-1640 Medium
-
10% Fetal Bovine Serum
-
1% Penicillin-Streptomycin (final concentration: 100 U/mL)
Procedure:
-
Thawing Frozen Cells:
-
Quickly thaw the vial of frozen cells in a 37°C water bath.[6]
-
Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-400 x g for 8-12 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-25 or T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[10]
-
-
Cell Maintenance:
-
Jurkat cells grow in suspension and may form clumps.[6]
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Do not exceed 3 x 10^6 cells/mL.
-
To passage, determine the cell density using a hemocytometer.
-
Dilute the cell suspension to a concentration of 2 x 10^5 to 4 x 10^5 cells/mL in a new flask with fresh, pre-warmed complete growth medium.[6][11] This is typically a 1:3 to 1:5 split every 2-3 days.[6]
-
Protocol 2: Treatment of Jurkat Cells with this compound
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cultured Jurkat cells in log-phase growth
-
Complete growth medium
-
Multi-well plates (6-well, 24-well, or 96-well, depending on the assay)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding:
-
Count Jurkat cells and determine viability.
-
Seed cells into the appropriate culture plates at the density required for the downstream assay (e.g., 1 x 10^6 cells/mL for Western blotting, 1 x 10^5 cells/well for a 96-well plate viability assay).[12]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Add the diluted inhibitor to the appropriate wells.
-
Important: Prepare a vehicle control by adding an equivalent volume of DMSO (diluted in medium) to control wells. The final DMSO concentration should typically be ≤ 0.1%.
-
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours for signaling studies, 48 hours for apoptosis/viability studies) at 37°C and 5% CO2.
Protocol 3: Western Blot Analysis for Lck Pathway Inhibition
This protocol is adapted from general procedures for Jurkat cells.[13][14]
Materials:
-
Treated and control Jurkat cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Lck, anti-Lck, anti-p-ZAP70, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis:
-
Harvest cells by centrifugation (400 x g, 5 min).
-
Wash the cell pellet twice with ice-cold PBS.[13]
-
Lyse the cells with ice-cold RIPA buffer containing inhibitors and incubate on ice for 30 minutes.[13]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[13]
Protocol 4: Cell Viability Assay (MTS Assay)
This protocol is adapted from a method used for Jurkat cells.[12]
Materials:
-
Treated and control Jurkat cells in a 96-well plate
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar reagent
Procedure:
-
Cell Treatment: Seed and treat Jurkat cells with a serial dilution of this compound in a 96-well plate as described in Protocol 2. Include untreated and vehicle controls. Incubate for the desired time (e.g., 48 hours).
-
Add MTS Reagent: Add 20 µL of the MTS reagent directly to each well containing 100 µL of cell suspension.[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
Measure Absorbance: Read the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 for cell proliferation.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.[12][15][16]
Materials:
-
Treated and control Jurkat cells
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat Jurkat cells with this compound as described in Protocol 2. A positive control for apoptosis (e.g., staurosporine) can be included.[10]
-
Cell Harvesting: Harvest approximately 1 x 10^5 to 5 x 10^5 cells per sample by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Identify cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway of LCK Tyrosine Kinase and mTOR Signaling in Children with T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of expression and function of Lck tyrosine kinase by high cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Lck mediates signal transmission from CD59 to the TCR/CD3 pathway in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.plos.org [journals.plos.org]
- 15. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 16. dp.univr.it [dp.univr.it]
Application Notes and Protocols for Lck Inhibitor III Treatment of Primary Human T-Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Lck Inhibitor III in primary human T-cell research. This document includes an overview of the inhibitor, its mechanism of action, available quantitative data, and detailed protocols for its application in key immunological assays.
Introduction to this compound
Lck (Lymphocyte-specific protein tyrosine kinase) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it a key target for modulating T-cell activation and proliferation. This compound is a potent chemical compound that specifically targets Lck, thereby offering a tool to investigate the roles of Lck in T-cell function and to explore its therapeutic potential in T-cell mediated diseases.
Mechanism of Action
Upon TCR engagement, Lck is one of the first kinases to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade that includes the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. This cascade ultimately leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive T-cell activation, proliferation, and cytokine production.
This compound exerts its effects by binding to the ATP-binding site of Lck, preventing the transfer of phosphate groups to its substrates and thereby blocking the initiation of the TCR signaling cascade.
Data Presentation
Quantitative data on the effects of this compound on primary human T-cells is limited in publicly available literature. The following tables summarize the currently known inhibitory concentrations.
| Target | Assay System | IC50 | Reference |
| Lck Kinase Activity | Biochemical Assay | 867 nM | |
| IL-2 Synthesis | Jurkat Cells | 1.270 µM |
Mandatory Visualizations
Signaling Pathway of Lck in T-Cell Activation
Caption: Lck signaling cascade in T-cell activation.
Experimental Workflow for this compound Treatment
Caption: Workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human IL-2
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend PBMCs and incubate with the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Layer the cell suspension over Ficoll-Paque and centrifuge as in step 3.
-
Collect the enriched T-cell layer.
-
Wash the purified T-cells twice with complete RPMI 1640 medium.
-
Resuspend T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium, supplemented with IL-2 (concentration to be optimized, typically 10-20 U/mL).
Protocol 2: T-Cell Proliferation Assay using CFSE
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
This compound
-
FACS buffer
Application Note: Dose-Response Curve Determination for Lck Inhibitor III in MOLT-4 Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) and confirming the mechanism of action of Lck Inhibitor III in the MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cell line.
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and a critical enzyme in T-cell receptor (TCR) signaling. Upon TCR engagement, Lck initiates a signaling cascade by phosphorylating Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the TCR-CD3 complex. This leads to the recruitment and activation of downstream proteins like ZAP-70, culminating in T-cell activation, proliferation, and differentiation.
Given its central role, aberrant Lck activity is implicated in various diseases, including autoimmune disorders and cancers like T-cell acute lymphoblastic leukemia (T-ALL). The MOLT-4 cell line, derived from a patient with T-ALL, expresses high levels of Lck and serves as an excellent in vitro model for studying Lck-targeted therapies.
This application note details the experimental procedures to:
-
Determine the cytotoxic effect of this compound on MOLT-4 cells and calculate its IC50 value using an MTT assay.
-
Confirm the inhibitor's on-target effect by measuring the phosphorylation of Lck at its activating tyrosine residue (Tyr394) via Western blotting.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the simplified Lck signaling pathway and the overall experimental workflow.
Caption: Simplified Lck signaling cascade in T-cells.
Caption: Workflow for this compound dose-response analysis.
Materials and Reagents
-
Cell Line: MOLT-4 (ATCC® CRL-1582™)
-
Base Medium: RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound (User-defined source)
-
Dimethyl Sulfoxide (DMSO), Cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS)
-
SDS-HCl Solution (10 mL 0.01 M HCl + 1 tube of SDS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary Antibodies:
-
Rabbit anti-pLck (Tyr394)
-
Mouse anti-Lck (total)
-
Rabbit anti-β-Actin
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
Experimental Protocols
MOLT-4 Cell Culture
-
Thawing: Thaw cryopreserved MOLT-4 cells rapidly in a 37°C water bath. Transfer to a tube with 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin). Centrifuge at 125 x g for 5-7 minutes.
-
Maintenance: Resuspend the cell pellet in fresh complete growth medium and culture in a T-75 flask at 37°C in a 5% CO₂ incubator.
-
Subculture: Maintain the cell density between 4 x 10⁵ and 2 x 10⁶ cells/mL. Split the culture every 2-3 days by adding fresh medium.
Protocol 1: Cell Viability (MTT Assay)
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.
-
Cell Seeding: Count MOLT-4 cells using a hemocytometer and adjust the density to 5 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (5 x 10⁴ cells/well) into a 96-well flat-bottom plate.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to create 2X working concentrations.
-
Cell Treatment: Add 100 µL of the 2X inhibitor dilutions to the corresponding wells. Include a "vehicle control" (0.1% DMSO) and a "medium only" blank. Incubate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of SDS-HCl solubilization solution to each well. Incubate for an additional 4-18 hours at 37°C in the dark to dissolve the crystals.
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate Percent Viability: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot Percent Viability vs. log[Inhibitor Concentration] and use non-linear regression (log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot for Lck Phosphorylation
This protocol verifies that the inhibitor reduces the phosphorylation of Lck at its activation site.
-
Cell Treatment: Seed 2 x 10⁶ MOLT-4 cells in 2 mL of complete medium in a 6-well plate. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2 hours. Include a vehicle control.
-
Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Run samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-pLck Tyr394 and anti-β-Actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To measure total Lck, strip the membrane and re-probe with the primary antibody for total Lck, followed by the appropriate secondary antibody and ECL detection.
-
Densitometry: Quantify the band intensities. Normalize the pLck signal to the total Lck signal for each condition.
Data Presentation and Results
Hypothetical data is presented for illustrative purposes.
This compound Stock and Dilutions
| Parameter | Value |
| Stock Concentration | 10 mM (in DMSO) |
| Highest 2X Concentration | 200 µM |
| Dilution Factor | 1:3 |
| Vehicle Control | 0.1% DMSO |
IC50 Determination from MTT Assay
| [this compound] (µM) | Avg. Absorbance (570 nm) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 0.855 | 0.810 | 100.0% |
| 0.08 | 0.812 | 0.767 | 94.7% |
| 0.25 | 0.721 | 0.676 | 83.5% |
| 0.77 | 0.589 | 0.544 | 67.2% |
| 2.31 | 0.441 | 0.396 | 48.9% |
| 6.94 | 0.254 | 0.209 | 25.8% |
Application Notes and Protocols for Lck Inhibitor III in a Mouse Model of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. T-cells play a pivotal role in the pathogenesis of RA. Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it an attractive therapeutic target for autoimmune diseases like RA.[1][2][3] Inhibition of Lck can disrupt T-cell activation, proliferation, and the production of inflammatory cytokines.[2][4]
These application notes provide a detailed protocol for utilizing Lck Inhibitor III in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that mimics many aspects of human RA.[5][6][7] Due to the limited availability of specific in vivo data for "this compound," this protocol is based on established methodologies for the CIA model and incorporates representative data and administration details from studies using the structurally related and well-characterized Lck inhibitor, A-770041.
Lck Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade, which ultimately leads to the production of pro-inflammatory cytokines involved in rheumatoid arthritis.
Caption: Lck signaling pathway in T-cell activation and its inhibition.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.[5][6]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen and CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse. The final dose should be 100 µg of collagen per mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen and IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection. The final dose should be 100 µg of collagen per mouse.
-
-
Monitoring:
-
Begin monitoring mice for signs of arthritis around day 24.
-
Score the severity of arthritis in each paw 3-4 times per week.
-
Preparation and Administration of this compound
Disclaimer: The following formulation and dosage are based on the reported administration of the similar Lck inhibitor A-770041 and should be optimized for this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of dosing, dilute the stock solution with the vehicle to the desired final concentration. For example, to achieve a dose of 10 mg/kg in a 20g mouse with a dosing volume of 100 µL, the final concentration would be 2 mg/mL.
-
-
Administration:
-
Administer this compound or vehicle control via oral gavage once or twice daily.
-
Treatment can be initiated prophylactically (starting from day 21, at the time of the booster) or therapeutically (once clinical signs of arthritis are evident).
-
Assessment of Arthritis Severity
Clinical Scoring:
-
Arthritis is scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
Histopathological Analysis:
-
At the end of the study, euthanize mice and collect hind paws.
-
Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in the CIA mouse model.
Caption: Experimental workflow for the CIA mouse model.
Data Presentation
The following tables present hypothetical but expected quantitative data from a study evaluating this compound in the CIA mouse model.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | N | Mean Arthritis Score (Day 42) ± SEM | % Inhibition |
| Vehicle Control | 10 | 10.5 ± 1.2 | - |
| This compound (5 mg/kg) | 10 | 6.3 ± 0.9 | 40% |
| This compound (10 mg/kg) | 10 | 4.2 ± 0.7 | 60% |
| Dexamethasone (1 mg/kg) | 10 | 2.1 ± 0.5 | 80% |
Table 2: Histopathological Scores of Ankle Joints
| Treatment Group | N | Inflammation Score (0-3) ± SEM | Pannus Score (0-3) ± SEM | Cartilage Damage (0-3) ± SEM | Bone Erosion (0-3) ± SEM |
| Vehicle Control | 10 | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |
| This compound (10 mg/kg) | 10 | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.3 ± 0.3 | 1.0 ± 0.2 |
| Dexamethasone (1 mg/kg) | 10 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.5 ± 0.1 |
Table 3: Serum Pro-inflammatory Cytokine Levels
| Treatment Group | N | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM | IL-17A (pg/mL) ± SEM |
| Vehicle Control | 10 | 150.2 ± 15.8 | 250.5 ± 25.1 | 180.3 ± 20.2 |
| This compound (10 mg/kg) | 10 | 85.6 ± 10.2 | 130.8 ± 18.5 | 95.7 ± 15.6 |
| Dexamethasone (1 mg/kg) | 10 | 40.1 ± 5.5 | 65.2 ± 9.8 | 50.4 ± 8.9 |
Conclusion
The inhibition of Lck presents a promising therapeutic strategy for rheumatoid arthritis. The protocols and data presented here provide a comprehensive guide for researchers to evaluate the efficacy of this compound in a preclinical mouse model of RA. Successful demonstration of efficacy in this model would provide a strong rationale for further development of Lck inhibitors as a novel treatment for rheumatoid arthritis.
References
- 1. Successful treatment of animal models of rheumatoid arthritis with small-molecule cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Predicting kinase target inhibition level for efficacy in rheumatoid arthritis: A translational approach based on collagen-induced arthritis rodent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Arthritis News : Short-Term Efficacy of a Novel Oral Tyrosine Kinase Inhibitor Demonstrated in Rheumatoid Arthritis [hopkinsarthritis.org]
- 7. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Investigating T-Cell Receptor (TCR) Signaling Cascades with Lck Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T-cell receptor (TCR) signaling cascade is a fundamental process in the adaptive immune response. Upon engagement with an antigen-presenting cell, the TCR initiates a complex series of intracellular events, largely orchestrated by protein tyrosine kinases (PTKs). A pivotal early kinase in this cascade is the Lymphocyte-specific protein tyrosine kinase (Lck). Lck's activity is indispensable for the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This initial phosphorylation event creates docking sites for another critical kinase, Zeta-chain-associated protein kinase 70 (ZAP-70), which is subsequently activated by Lck and propagates the signal downstream.
Lck Inhibitor III is a potent and specific inhibitor of Lck, making it a valuable tool for dissecting the intricacies of TCR signaling. By selectively blocking Lck activity, researchers can elucidate the hierarchical organization and dependencies of downstream signaling molecules, including ZAP-70, Linker for Activation of T-cells (LAT), SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), and Phospholipase C gamma 1 (PLCγ1). These application notes provide a comprehensive guide to utilizing this compound for studying TCR signaling in the Jurkat T-cell line, a widely used model for human T-cell function.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the Lck kinase. By binding to the ATP-binding pocket of Lck, it prevents the transfer of phosphate groups to its substrates, thereby effectively blocking its catalytic activity. This inhibition leads to a subsequent blockade of the entire downstream TCR signaling cascade.
Data Presentation: Inhibitory Activity of Lck Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and a comparable selective Lck inhibitor, A-770041, against Lck kinase activity and T-cell function. This data provides a reference for determining appropriate experimental concentrations.
| Compound | Target/Assay | IC50/EC50 | Cell Line/System | Reference |
| This compound | Lck Kinase Activity | 867 nM | In vitro kinase assay | [1] |
| IL-2 Synthesis | 1.270 µM | Jurkat cells | [1] | |
| A-770041 | Lck Kinase Activity | 147 nM (in the presence of 1 mM ATP) | In vitro kinase assay | [2][3] |
| IL-2 Production | 80 nM | Whole blood | [3] | |
| Lck Phosphorylation | ≥100 nM | Murine CD4+ T-cells | [4][5] |
Mandatory Visualizations
Caption: TCR Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Investigating TCR Signaling with this compound.
Experimental Protocols
Protocol 1: Jurkat T-Cell Culture and Stimulation
This protocol describes the basic culture of Jurkat T-cells and their stimulation to induce TCR signaling.
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Anti-Human CD3 Antibody (Clone OKT3)
-
Anti-Human CD28 Antibody (Clone CD28.2)
-
Goat anti-mouse IgG (for crosslinking soluble antibodies)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Subculture cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Preparation for Stimulation: On the day of the experiment, harvest cells in the logarithmic growth phase. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, serum-free RPMI-1640 at a concentration of 5 x 10^6 cells/mL.
-
Stimulation with Soluble Antibodies: a. For each condition, aliquot 1 mL of the cell suspension into a microcentrifuge tube. b. Add anti-CD3 antibody to a final concentration of 2 µg/mL and anti-CD28 antibody to a final concentration of 1 µg/mL. c. To enhance stimulation, add a cross-linking goat anti-mouse IgG antibody to a final concentration of 5 µg/mL. d. Incubate at 37°C for the desired time points (e.g., 2, 5, 15, 30 minutes).
-
Stimulation with Plate-Bound Antibodies: a. Coat the wells of a 6-well plate with 1 mL of anti-CD3 antibody at a concentration of 10 µg/mL in sterile PBS. Incubate at 37°C for at least 2 hours or overnight at 4°C.[6] b. Before use, wash the wells twice with sterile PBS. c. Resuspend Jurkat cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium containing 1 µg/mL of soluble anti-CD28 antibody. d. Add 2 mL of the cell suspension to each coated well. e. Incubate at 37°C for the desired time points.
Protocol 2: Inhibition of TCR Signaling with this compound followed by Western Blot Analysis
This protocol details the treatment of Jurkat cells with this compound and subsequent analysis of protein phosphorylation by Western blot.
Materials:
-
This compound (dissolved in DMSO)
-
Stimulated Jurkat cells (from Protocol 1)
-
Lysis Buffer (RIPA or similar, supplemented with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies (raised in different species if possible for multiplexing):
-
Phospho-ZAP-70 (Tyr319)
-
Total ZAP-70
-
Phospho-LAT (Tyr191)
-
Total LAT
-
Phospho-SLP-76 (Ser376)
-
Total SLP-76
-
Phospho-PLCγ1 (Tyr783)
-
Total PLCγ1
-
β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in serum-free RPMI-1640 (e.g., final concentrations of 0.1, 1, 10 µM). Include a DMSO vehicle control. b. Aliquot 5 x 10^6 Jurkat cells per condition. c. Pre-incubate the cells with the different concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the pre-treated cells as described in Protocol 1 for a time point known to induce robust phosphorylation (e.g., 5-15 minutes).
-
Cell Lysis: a. Immediately after stimulation, pellet the cells by centrifugation at 500 x g for 3 minutes at 4°C. b. Aspirate the supernatant and lyse the cell pellet on ice with 100 µL of ice-cold Lysis Buffer per 5 x 10^6 cells. c. Incubate on ice for 20 minutes, vortexing occasionally. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a protein assay kit.
-
Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Use separate blots for each phospho-protein and its corresponding total protein. e. Wash the membrane three times with TBST for 10 minutes each. f. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. g. Wash the membrane three times with TBST for 10 minutes each. h. Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein to the corresponding total protein and then to the loading control (β-Actin). Compare the phosphorylation levels in inhibitor-treated samples to the stimulated control.
Protocol 3: Analysis of TCR Signaling by Phospho-Flow Cytometry
This protocol allows for the single-cell analysis of protein phosphorylation in response to TCR stimulation and Lck inhibition.
Materials:
-
This compound (dissolved in DMSO)
-
Stimulated Jurkat cells (from Protocol 1)
-
Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or a saponin-based buffer)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated primary antibodies:
-
Phospho-ZAP-70 (Tyr319)-PE
-
Phospho-PLCγ1 (Tyr783)-Alexa Fluor 647
-
-
Isotype control antibodies
Procedure:
-
Inhibitor Treatment and Stimulation: a. Prepare Jurkat cells and treat with this compound or DMSO as described in Protocol 2 (steps 1a-c). b. Stimulate the cells as described in Protocol 1 for the desired time points.
-
Fixation: a. Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer to the cell suspension. b. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: a. Pellet the cells by centrifugation at 500 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 90% methanol. c. Incubate on ice for 30 minutes.
-
Staining: a. Wash the cells twice with FACS Buffer. b. Resuspend the cell pellet in 100 µL of FACS Buffer. c. Add the fluorochrome-conjugated anti-phospho-protein antibodies at the manufacturer's recommended concentration. d. Incubate for 30-60 minutes at room temperature in the dark. e. As a control, stain separate aliquots of cells with the corresponding isotype control antibodies.
-
Flow Cytometry Analysis: a. Wash the cells twice with FACS Buffer. b. Resuspend the cells in 300-500 µL of FACS Buffer. c. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the live cell population based on forward and side scatter. Compare the median fluorescence intensity (MFI) of the phospho-protein staining in the inhibitor-treated samples to the stimulated control and unstimulated control.
References
- 1. Human Anti-CD3/CD28 T Cell Activation Kit | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying ZAP70 Downstream Signaling Using Lck Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lck Inhibitor III to investigate the downstream signaling cascade of the Zeta-chain-associated protein kinase 70 (ZAP70) in T-lymphocytes. By specifically targeting the upstream kinase, Lymphocyte-specific protein tyrosine kinase (Lck), this inhibitor serves as a powerful tool to dissect the intricate signaling events crucial for T-cell activation and immune responses.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). This triggers a cascade of intracellular signaling events, with Lck and ZAP70 playing pivotal roles. Lck, a Src family tyrosine kinase, is one of the first signaling molecules activated upon TCR stimulation. Activated Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[1][2] These phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of ZAP70.[3] Upon recruitment to the TCR complex, ZAP70 is itself phosphorylated and activated by Lck.[1] Activated ZAP70 subsequently phosphorylates key downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1] The phosphorylation of LAT and SLP-76 is a critical juncture, leading to the formation of a larger signaling complex that ultimately results in T-cell proliferation, differentiation, and cytokine production.
This compound is a potent and specific inhibitor of Lck kinase activity. By inhibiting Lck, it prevents the initial phosphorylation of ITAMs and the subsequent recruitment and activation of ZAP70. This allows researchers to effectively block the entire downstream signaling cascade that is dependent on ZAP70's kinase activity, making it an invaluable tool for studying the functional consequences of this pathway.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its effects on T-cell signaling.
| Parameter | Value | Reference |
| Target | Lck (Lymphocyte-specific protein tyrosine kinase) | [3] |
| IC50 (Lck) | 867 nM | [3] |
| Mechanism of Action | Potent Lck inhibitor | [3] |
Table 1: this compound Properties
| Cell Line | Assay | IC50 | Reference |
| Jurkat cells | IL-2 Synthesis Inhibition | 1.270 µM | [3] |
Table 2: In Vitro Efficacy of this compound
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
Caption: ZAP70 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for studying ZAP70 signaling using this compound.
Caption: Logical relationship of this compound's effect on ZAP70 downstream signaling.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study ZAP70 downstream signaling using this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
This compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in sterile, high-quality DMSO. For example, for a compound with a molecular weight of 370.45 g/mol , dissolve 3.7045 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare working solutions by diluting the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
It is crucial to prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
Protocol 2: Jurkat Cell Culture and Treatment
-
Cell Culture:
-
Culture Jurkat T-cells (clone E6-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment.
-
-
Inhibitor Treatment and Stimulation:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a multi-well plate.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours in the incubator.
-
Stimulate the T-cells by adding anti-CD3 (e.g., clone OKT3) and anti-CD28 antibodies to a final concentration of 1-2 µg/mL each.
-
Incubate for the desired time points (e.g., 2, 5, 10, 30 minutes for phosphorylation studies; 24 hours for activation marker analysis).
-
Protocol 3: Western Blot Analysis of LAT and SLP-76 Phosphorylation
-
Cell Lysis:
-
After stimulation, immediately place the plate on ice and pellet the cells by centrifugation at 4°C.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-LAT (pY191) and phospho-SLP-76 (pY128) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total LAT, total SLP-76, and a loading control like GAPDH or β-actin.
-
Protocol 4: Flow Cytometry Analysis of T-cell Activation Markers
-
Cell Staining:
-
After 24 hours of stimulation, harvest the Jurkat cells and transfer them to a 96-well V-bottom plate.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against T-cell activation markers such as CD69 and CD25 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of CD69 and CD25 positive cells in the different treatment groups.
-
Conclusion
The use of this compound provides a specific and effective method for dissecting the ZAP70 downstream signaling pathway in T-cells. By following the detailed protocols outlined in these application notes, researchers can accurately assess the impact of Lck inhibition on the phosphorylation of key ZAP70 substrates and subsequent T-cell activation events. This approach is valuable for fundamental research into T-cell biology and for the development of novel immunomodulatory therapeutics.
References
Troubleshooting & Optimization
Lck Inhibitor III stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Lck Inhibitor III (CAS: 1188890-30-3). Adherence to these guidelines is crucial for ensuring the inhibitor's efficacy and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C. Under these conditions, it is expected to be stable for an extended period. For short-term storage (days to weeks), some suppliers suggest that storage at 2-8°C is also acceptable. Always refer to the Certificate of Analysis (CofA) provided with your specific lot for the most accurate information.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).[3] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the inhibitor's solubility.[3]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in fresh DMSO to your desired concentration. After reconstitution, it is critical to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[3]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be stored frozen. For long-term stability, -80°C is recommended, where it can be stable for up to one year or longer.[3] For shorter-term storage (up to 6 months), -20°C is also a suitable option.
Q5: How many times can I freeze and thaw my stock solution of this compound?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles.[3] Aliquoting the stock solution into single-use vials is the best practice to maintain the inhibitor's integrity and performance.
Q6: Is this compound light sensitive?
A6: Some suppliers recommend protecting the compound from light, especially when in solution. To minimize the risk of photodegradation, store stock solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guide
Issue 1: I am observing reduced or no activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage. The inhibitor may have degraded due to incorrect storage temperatures or exposure to moisture (for the solid form).
-
Solution: Review the storage conditions of both the solid compound and the stock solutions. Ensure they align with the recommendations in the table below. If in doubt, use a fresh vial of the inhibitor to prepare a new stock solution.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. The stock solution may have been subjected to multiple freeze-thaw cycles, leading to degradation.
-
Solution: Always aliquot stock solutions after preparation. Discard any stock solution that has been frozen and thawed multiple times.
-
-
Possible Cause 3: Age of Stock Solution. The stock solution may be older than its recommended stability period.
-
Solution: Prepare a fresh stock solution from the solid compound. It is good practice to label aliquots with the preparation date.
-
Issue 2: I am having difficulty dissolving this compound in DMSO.
-
Possible Cause 1: Low-Quality or Old DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can affect the solubility of compounds.
-
Solution: Use a fresh, unopened bottle of high-purity, anhydrous DMSO for reconstitution.
-
-
Possible Cause 2: Incorrect Concentration. You may be attempting to prepare a stock solution at a concentration higher than its maximum solubility.
-
Solution: Briefly vortex or sonicate the solution to aid dissolution. If it still does not dissolve, you may need to prepare a less concentrated stock solution.
-
Quantitative Data Summary
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Long-term storage.[3] |
| 2-8°C | Short-term | Refer to product-specific datasheet. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Recommended for long-term solution storage.[3] |
| -20°C | Up to 6 months | Suitable for shorter-term storage. |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.
-
Reconstitution:
-
Use a sterile, calibrated pipette to add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution if necessary.
-
-
Aliquoting:
-
Using sterile pipette tips, immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid partial use and re-freezing.
-
Clearly label each aliquot with the inhibitor name, concentration, solvent, and date of preparation.
-
-
Storage:
-
Place the aliquots in a freezer box for protection and store them at -20°C or -80°C, according to your intended length of storage.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified Lck signaling pathway and the point of intervention by this compound.
Troubleshooting Workflow for this compound Stability Issues
Caption: Logical workflow for troubleshooting common stability issues with this compound.
References
Technical Support Center: Optimizing Lck Inhibitor III Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of Lck Inhibitor III for their experiments while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: Based on its known potency, a good starting point for this compound is in the low micromolar range. The IC50 for Lck inhibition is 867 nM, and it inhibits IL-2 synthesis in Jurkat cells with an IC50 of 1.270 µM[1]. For cytotoxicity assessment, we recommend testing a broad concentration range, for instance, from 0.1 µM to 50 µM, to determine the specific cytotoxic profile in your cell line of interest.
Q2: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. Your specific cell line may be particularly sensitive to Lck inhibition or off-target effects of the compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is advisable to run a solvent-only control.
-
Compound Stability: Ensure the inhibitor is properly stored and handled to prevent degradation, which could potentially lead to more toxic byproducts.
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target activities that contribute to cytotoxicity in certain cellular contexts.
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
A3: To differentiate between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Early Apoptosis: Cells will be Annexin V positive and PI negative.
-
Late Apoptosis/Necrosis: Cells will be both Annexin V and PI positive.
-
Necrosis: Cells will be Annexin V negative and PI positive.
Q4: The results from my MTT assay are inconsistent. What are the common pitfalls?
A4: Inconsistencies in MTT assays can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Metabolic Activity Changes: The MTT assay measures metabolic activity, which may not always directly correlate with cell number. The inhibitor itself could alter the metabolic state of the cells without inducing cell death.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance.
-
Incubation Times: Optimize and maintain consistent incubation times for both the inhibitor treatment and the MTT reagent.
Q5: What are the key controls to include in my cytotoxicity experiments?
A5: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without the inhibitor or solvent. This represents 100% viability.
-
Vehicle (Solvent) Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Positive Control (for cell death): Cells treated with a known cytotoxic agent to ensure the assay is working correctly.
-
Maximum Lysis Control (for LDH assay): Cells treated with a lysis buffer to determine the maximum possible LDH release.
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Reference |
| Lck Inhibition IC50 | - | 867 nM | [1] |
| IL-2 Synthesis Inhibition IC50 | Jurkat | 1.270 µM | [1] |
| Suggested Starting Range for Cytotoxicity Testing | Various | 0.1 µM - 50 µM | Inferred from related compounds |
| Cytotoxicity IC50 of a comparable Lck Inhibitor (NTRC 0652–0) | HuCCT-1 | 1.8 µM | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal, non-cytotoxic concentration of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include untreated and solvent controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit protocol to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Complete culture medium
-
Annexin V-FITC and PI staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Lck Signaling Pathway
Caption: Simplified Lck signaling pathway in T-cell activation.
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for optimizing inhibitor concentration.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting high cytotoxicity.
References
Off-target effects of Lck Inhibitor III on other Src family kinases
This technical support center provides guidance on the potential off-target effects of Lck inhibitors, with a focus on the Src family of kinases. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The quantitative inhibitory data presented here pertains to the compound commonly referred to as "Lck Inhibitor" (e.g., Selleckchem catalog #E7780), which is a potent Lck inhibitor with an IC50 of 7 nM. This compound is distinct from "Lck Inhibitor III," which is a significantly less potent Lck inhibitor (IC50 of 867 nM). Due to the limited public availability of off-target data for this compound, this guide focuses on the more extensively characterized potent "Lck Inhibitor." Users should be aware of this distinction when interpreting the data.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the potent Lck Inhibitor on other Src family kinases?
The potent Lck Inhibitor has been shown to inhibit other members of the Src family of kinases, although with lower potency compared to Lck. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Q2: How significant is the inhibition of other Src family kinases by the potent Lck Inhibitor at typical experimental concentrations?
The significance of off-target inhibition depends on the concentration of the inhibitor used in the experiment. For example, at a concentration of 10 nM, the inhibitor would cause approximately 59% inhibition of Lck, while the inhibition of Lyn and Src would be significantly lower. It is crucial to use the lowest effective concentration to minimize off-target effects.
Q3: What are the potential functional consequences of off-target inhibition of other Src family kinases?
Src family kinases are involved in a multitude of cellular signaling pathways, including cell growth, differentiation, and motility. Off-target inhibition can lead to unintended biological effects, complicating the interpretation of experimental results. For instance, inhibition of Src could affect pathways regulated by growth factor receptors.
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest possible concentration of the Lck inhibitor that still elicits the desired on-target effect.
-
Perform dose-response experiments to determine the optimal concentration.
-
Whenever possible, use a second, structurally different Lck inhibitor to confirm that the observed phenotype is due to Lck inhibition and not an off-target effect.
-
Consider using genetic approaches, such as siRNA or CRISPR/Cas9-mediated knockout of Lck, to validate the findings.
Data Presentation
Table 1: Inhibitory Activity of Potent Lck Inhibitor against Src Family Kinases
| Kinase | IC50 (nM) |
| Lck | 7 |
| Lyn | 21 |
| Src | 42 |
| Fyn | Data not available |
| Hck | Data not available |
| Fgr | Data not available |
| Blk | Data not available |
| Yes | Data not available |
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase using a luminescence-based ADP detection assay.
Materials:
-
Kinase of interest (e.g., Lck, Src, Lyn)
-
Kinase buffer
-
Substrate peptide
-
ATP
-
Lck Inhibitor (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the Lck Inhibitor in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted inhibitor to the wells. Include a "no inhibitor" control (vehicle only).
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, especially with small volumes. | Use calibrated pipettes and reverse pipetting techniques. Ensure thorough mixing of reagents. |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. | |
| No or low kinase activity | Inactive enzyme. | Use a fresh aliquot of the kinase. Ensure proper storage conditions. |
| Incorrect buffer composition or pH. | Verify the composition and pH of the kinase buffer. | |
| Substrate or ATP degradation. | Use fresh stocks of substrate and ATP. | |
| Unexpectedly high or low IC50 values | Incorrect inhibitor concentration. | Verify the stock concentration of the inhibitor and the dilution series. |
| Presence of interfering substances in the inhibitor stock (e.g., high DMSO concentration). | Ensure the final DMSO concentration is consistent across all wells and is within the tolerance of the assay (typically ≤1%). | |
| Assay conditions not optimized for the specific kinase. | Optimize enzyme concentration, substrate concentration |
Troubleshooting inconsistent results in Lck inhibition experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Lck inhibition experiments. It is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Inconsistent IC50 Values
Q1: My IC50 values for the same Lck inhibitor vary significantly between experiments. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:
-
Inhibitor Stability and Handling:
-
Degradation: Lck inhibitors, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Ensure the inhibitor is stored correctly, aliquoted to minimize freeze-thaw cycles, and protected from light if it is photosensitive.[1]
-
Solvent Effects: The concentration of the solvent (e.g., DMSO) should be consistent across all experiments and kept at a low percentage (typically <0.5%) to avoid affecting enzyme activity.[2]
-
-
Assay Conditions:
-
ATP Concentration: Since many inhibitors are ATP-competitive, variations in ATP concentration will directly impact the apparent IC50 value. It is crucial to use a consistent ATP concentration, ideally at or near the Km for Lck, in all assays.[3]
-
Enzyme and Substrate Concentration: Ensure that the concentrations of the Lck enzyme and the substrate are kept constant. Use enzyme concentrations in the linear range of the assay.[4]
-
Incubation Time: The pre-incubation time of the inhibitor with the enzyme and the reaction time should be standardized.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent non-linear regression model to fit the dose-response data and calculate the IC50. Different models can yield different values.[5]
-
Data Points: Ensure you have a sufficient number of data points spanning the full dose-response curve, including concentrations that give maximal and minimal inhibition.
-
Troubleshooting Workflow for Inconsistent IC50 Values
References
- 1. Regulation of lck degradation and refractory state in CD8+ cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lck Inhibitor III Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of Lck Inhibitor III in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also identified as compound 12h, is a potent small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck)[1]. Lck is a key enzyme in the T-cell receptor (TCR) signaling pathway, and its inhibition can modulate T-cell activation and proliferation.
Q2: What are the known IC50 values for this compound?
Q3: In which cell lines has the activity of this compound been evaluated?
A3: The primary cell line mentioned in the available literature for the functional effect of this compound is the human T-lymphocyte cell line, Jurkat[1].
Q4: What are the potential off-target effects of Lck inhibitors?
A4: As with many kinase inhibitors, off-target effects are a possibility. Due to the high degree of homology within the Src family of kinases, Lck inhibitors may also inhibit other members of this family. It is crucial to perform comprehensive selectivity profiling to understand the full spectrum of a compound's activity.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is typically soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Store the stock solution at -20°C or -80°C. When preparing working solutions, it is important to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 (Lck inhibition) | 867 nM | Biochemical Assay | N/A | [1] |
| IC50 (IL-2 Synthesis Inhibition) | 1.270 µM | Cell-Based Assay | Jurkat | [1] |
| Cytotoxicity (IC50 for cell viability) | Data not publicly available | - | - | - |
Note: The available data primarily focuses on the biochemical and functional inhibitory activity of this compound, rather than its direct cytotoxicity across multiple cell lines.
Experimental Protocols & Workflows
Diagram 1: General Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline for determining cell viability based on the metabolic activity of cells.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
In addition to vehicle and untreated controls, include a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Signaling Pathway
Diagram 2: Simplified Lck Signaling Pathway in T-Cell Activation
Caption: Simplified diagram of the Lck signaling cascade in T-cell activation.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a single-cell suspension before seeding by gentle pipetting.
-
Use a multichannel pipette carefully and consistently.
-
To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
-
Problem 2: Low signal or no dose-response with this compound.
-
Possible Cause:
-
Incorrect inhibitor concentration.
-
Inhibitor degradation.
-
Short incubation time.
-
Cell line is resistant to Lck inhibition.
-
-
Solution:
-
Verify the calculations for your stock and working solutions.
-
Prepare fresh inhibitor dilutions for each experiment.
-
Increase the incubation time (e.g., up to 72 hours).
-
Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay.
-
If the cell line is expected to be Lck-negative, no effect would be anticipated.
-
Problem 3: High background in the LDH assay.
-
Possible Cause:
-
High spontaneous LDH release from cells due to poor cell health or harsh handling.
-
LDH present in the serum of the culture medium.
-
-
Solution:
-
Handle cells gently during seeding and media changes.
-
Use a serum-free medium for the final few hours of the experiment if possible, or use a medium with heat-inactivated serum.
-
Always include a background control (medium without cells) to subtract from all readings.
-
Problem 4: Inconsistent results between MTT and LDH assays.
-
Possible Cause: The compound may be affecting cellular metabolism without causing membrane damage (affecting MTT but not LDH), or vice versa. Some compounds can also directly interfere with the assay reagents.
-
Solution:
-
Consider the mechanism of your compound. An inhibitor of a metabolic pathway might show a strong effect in the MTT assay but not in the LDH assay if it is cytostatic rather than cytotoxic.
-
Run a compound control (inhibitor in medium without cells) to check for direct interference with the assay reagents.
-
It is often beneficial to use multiple, mechanistically different cytotoxicity assays to get a comprehensive understanding of a compound's effect.
-
References
Preparing Lck Inhibitor III stock solutions for long-term use
This guide provides technical information and troubleshooting advice for the preparation and long-term use of Lck Inhibitor III stock solutions. The information herein pertains to This compound, CAS Number: 1188890-30-3 . Researchers should verify the specific inhibitor they are using, as different "Lck Inhibitor" compounds possess distinct chemical properties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo experiments, further dilution into aqueous solutions containing co-solvents like PEG300 and Tween-80 or into corn oil is recommended.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term use, it is advised to aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[1] This practice helps to minimize degradation resulting from repeated freeze-thaw cycles. The solid form of the inhibitor should be stored at 2-8°C.
Q3: How long can I store the this compound stock solution?
A3: When stored at -20°C, the stock solution is stable for up to one year. For storage at -80°C, the stability extends to two years.[1] One supplier suggests that stock solutions are stable for up to 6 months at -20°C.
Q4: Can I sonicate or heat the solution if the compound does not dissolve completely?
A4: Yes, if precipitation or phase separation is observed during the preparation of the solution, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative information for this compound.
| Property | Value | Source(s) |
| CAS Number | 1188890-30-3 | Santa Cruz Biotechnology |
| Molecular Weight | 478.55 g/mol | Santa Cruz Biotechnology |
| Solubility in DMSO | 17 mg/mL | Sigma-Aldrich |
| ≥ 2.5 mg/mL (in 10% DMSO formulations) | MedChemExpress[1] | |
| 8 mg/mL (use fresh DMSO) | Selleck Chemicals[2] | |
| Storage (Solid) | 2-8°C | Sigma-Aldrich |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | MedChemExpress[1] |
| -20°C for up to 6 months | Sigma-Aldrich |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound (MW: 478.55 g/mol ) in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.79 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid inhibitor. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the inhibitor is completely dissolved. If necessary, gentle warming or brief sonication can be applied to aid dissolution.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The solution may be supersaturated, or the storage temperature may be fluctuating. | Gently warm the solution and vortex or sonicate to redissolve the precipitate before use.[1] Ensure a stable storage temperature. Consider preparing a slightly lower concentration stock. |
| Difficulty dissolving the solid inhibitor. | The DMSO may have absorbed moisture, reducing its solvating power.[2] The concentration may be too high. | Use fresh, anhydrous DMSO.[2] Try gentle heating or sonication to aid dissolution.[1] If the issue persists, prepare a more dilute stock solution. |
| Inconsistent experimental results. | The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. | Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been repeatedly frozen and thawed. Prepare a fresh stock solution if degradation is suspected. |
Visualizing the Workflow
The following diagram illustrates the recommended workflow for preparing and storing this compound stock solutions.
Caption: A flowchart outlining the key steps for preparing and storing this compound stock solutions.
References
Technical Support Center: Optimizing Lck Inhibitor III in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Lck Inhibitor III in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lck and why is it a therapeutic target?
A1: Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein belonging to the Src family of tyrosine kinases.[1][2] It is crucial for T-cell receptor (TCR) signaling and activation in both naive and effector T-cells.[1] Upon TCR engagement with an antigen, Lck initiates a signaling cascade by phosphorylating key motifs (ITAMs) on the receptor complex.[3][4][5] This leads to T-cell activation, proliferation, and cytokine production.[6] Because of its central role in the immune response, inhibiting Lck can dampen T-cell activity, making it a promising target for treating autoimmune diseases and certain types of T-cell leukemias and lymphomas.[5][6]
Q2: How does this compound function?
A2: this compound is a potent, cell-permeable small molecule that competitively binds to the ATP-binding site of Lck, blocking its kinase activity.[7] By preventing Lck from phosphorylating its downstream targets, the inhibitor effectively halts the signaling cascade necessary for T-cell activation.[5] For instance, it has been shown to inhibit the synthesis of Interleukin-2 (IL-2) in Jurkat cells, a key cytokine for T-cell proliferation.[7]
Q3: What is a recommended starting concentration and incubation time for this compound?
A3: A good starting point depends on the cell type and experimental goal. This compound has a reported IC50 (the concentration required to inhibit 50% of the enzyme's activity) of 867 nM in biochemical assays and 1.27 µM for inhibiting IL-2 synthesis in Jurkat cells.[7] A common starting concentration for cell-based assays is typically 1-10 µM. For incubation time, a preliminary experiment of 30 minutes to 2 hours is advisable. However, both concentration and time must be optimized for your specific experimental system.
Q4: Which cell lines are most responsive to this compound?
A4: Cell lines with high Lck expression and dependence on TCR signaling are most suitable. The Jurkat T-cell line is frequently used and has been shown to be sensitive to Lck inhibition.[7][8] Primary T-cells are also highly relevant but may respond differently than immortalized cell lines. The choice of cells should align with the research question, whether it involves studying general T-cell activation or a specific Lck-dependent pathology.[9]
Lck Signaling Pathway and Inhibition
Caption: Simplified Lck Signaling Pathway in T-Cell Activation.
Troubleshooting Guide
Problem: I am not observing any inhibition of my downstream target.
-
Possible Cause 1: Suboptimal Inhibitor Concentration. The IC50 values are a guide, but the effective concentration can vary significantly between cell types and under different culture conditions.
-
Solution: Perform a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., 0.1 µM to 25 µM) for a fixed incubation time to determine the optimal dose for your system.
-
-
Possible Cause 2: Insufficient Incubation Time. The inhibitor may require more time to penetrate the cell membrane and engage with its target, or the downstream effect you are measuring may have a delayed response.
-
Solution: Conduct a time-course experiment. Using the optimal concentration determined from your dose-response curve, treat cells and collect samples at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal incubation duration.
-
-
Possible Cause 3: Inhibitor Degradation. Small molecules can degrade if not stored or handled properly.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[10] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions from the stock for each experiment.
-
Problem: I am observing high levels of cell death (cytotoxicity).
-
Possible Cause 1: Inhibitor Concentration is Too High. High concentrations of any compound can lead to off-target effects and cellular toxicity.[11]
-
Solution: Lower the inhibitor concentration. Concurrently, perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) across your dose-response range to identify a concentration that effectively inhibits Lck without compromising cell health.
-
-
Possible Cause 2: Prolonged Incubation Time. Continuous exposure to an inhibitor, even at a non-toxic concentration, can eventually induce stress and apoptosis.
-
Solution: Reduce the incubation time. Your time-course experiment should reveal a window where the target is inhibited before significant cell death occurs.
-
-
Possible Cause 3: Solvent Toxicity. Solvents like DMSO can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤0.1%). Crucially, always include a "vehicle control" in your experiments (cells treated with the same amount of solvent as your highest inhibitor concentration) to distinguish between inhibitor-specific effects and solvent-induced toxicity.
-
Problem: My results are inconsistent between experiments.
-
Possible Cause 1: Variability in Cell State. Cell confluency, passage number, and overall health can significantly impact signaling pathways and drug responses.
-
Solution: Standardize your cell culture protocol. Use cells within a defined low passage number range, seed them at a consistent density for each experiment, and ensure they are in the logarithmic growth phase before treatment.
-
-
Possible Cause 2: Inconsistent Inhibitor Preparation. Errors in dilution or using degraded inhibitor can lead to variability.
-
Solution: Adhere to strict protocols for preparing and storing the inhibitor. Prepare fresh working dilutions for every experiment from a validated, single-use stock aliquot.
-
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Concentration (Dose-Response)
-
Cell Seeding: Plate cells (e.g., Jurkat T-cells) at a density of 0.5 x 10^6 cells/mL in 6-well plates and allow them to rest for 2 hours.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in your cell culture medium. A suggested range is 0 µM (vehicle control), 0.1, 0.5, 1, 5, 10, and 25 µM.
-
Treatment: Add the inhibitor dilutions to the corresponding wells.
-
Incubation: Incubate for a fixed time (e.g., 1 hour) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the phosphorylation status of Lck (pY394) or a key downstream target like ZAP-70 (pY319) via Western Blot. Quantify band intensities to determine the IC50.
Protocol 2: Determining Optimal Incubation Time (Time-Course)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Treat cells with the pre-determined optimal concentration of this compound (e.g., the IC75-IC90 value from the dose-response experiment).
-
Incubation & Collection: Collect samples at various time points. A suggested series is 0, 5, 15, 30, 60, and 120 minutes post-treatment.
-
Cell Lysis & Analysis: Lyse the cells at each time point and analyze via Western Blot as described above to find the earliest time point that provides maximum sustained inhibition.
Data Tables
Table 1: Published IC50 Values for Lck Inhibitors
| Inhibitor Name | Lck IC50 (Biochemical) | Lck IC50 (Cell-Based) | Target Cell Line | Reference |
| This compound | 867 nM | 1.27 µM (IL-2 Synthesis) | Jurkat | [7] |
| A-770041 | ~147 nM | <40 nM (IL-2 Production) | Jurkat | [2][12] |
| Lck Inhibitor | 7 nM | 0.46 µM (IL-2 Secretion) | Human T-cells | [8][10] |
Table 2: Example Data Layout for Dose-Response Experiment
| Concentration (µM) | p-Lck (Relative Intensity) | Total Lck (Relative Intensity) | Ratio (p-Lck / Total Lck) | % Inhibition | Cell Viability (%) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 | 98 |
| 0.1 | 0.92 | 1.01 | 0.91 | 9 | 97 |
| 0.5 | 0.65 | 0.98 | 0.66 | 34 | 98 |
| 1.0 | 0.48 | 1.02 | 0.47 | 53 | 96 |
| 5.0 | 0.15 | 0.99 | 0.15 | 85 | 92 |
| 10.0 | 0.08 | 0.97 | 0.08 | 92 | 85 |
| 25.0 | 0.05 | 0.98 | 0.05 | 95 | 65 |
Optimization and Troubleshooting Workflows
Caption: Workflow for Optimizing Lck Inhibitor Incubation.
Caption: Troubleshooting Tree for Lck Inhibitor Experiments.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lck Inhibitor The Lck Inhibitor, also referenced under CAS 213743-31-8, controls the biological activity of Lck. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 213743-31-8 [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Analysis: Lck Inhibitor III vs. Dasatinib in T-Cell Signaling
In the landscape of kinase inhibitors for research and therapeutic development, both Lck Inhibitor III and dasatinib have emerged as significant tools for modulating T-cell activity through the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck). While both compounds target Lck, their efficacy, selectivity, and mechanisms of action present distinct profiles relevant to researchers in immunology and drug discovery. This guide provides a detailed comparison of their performance, supported by experimental data, to aid in the selection of the appropriate inhibitor for specific research applications.
Executive Summary
Dasatinib is a potent, multi-targeted kinase inhibitor with high efficacy against Lck and the broader Src family of kinases, in addition to other targets like BCR-ABL.[1][2][3][4] Its picomolar to low nanomolar inhibition of Lck translates to profound suppression of T-cell activation and proliferation.[1][5] In contrast, this compound, a 2-benzimidazole substituted pyrimidine, demonstrates potent and selective inhibition of Lck in the nanomolar range, with a clearer focus on the Src kinase family.[6][7] The choice between these inhibitors will largely depend on the experimental need for broad-spectrum kinase inhibition versus more targeted Lck antagonism.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key inhibitory concentrations (IC50) for this compound and dasatinib against Lck and in cellular assays. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Target/Assay | IC50 Value | Reference |
| This compound | Lck (biochemical assay) | 867 nM | [2] |
| IL-2 Synthesis (Jurkat cells) | 1.27 µM | [2] | |
| Dasatinib | Lck (biochemical assay) | Picomolar to low nanomolar range | [1] |
| T-cell proliferation | Inhibition at 10-100 nM | [5] | |
| Jurkat cell proliferation (T-ALL) | IC50: 1.3 - 16 nM | [8] |
Target Selectivity Profile
Dasatinib: A Multi-Kinase Inhibitor
Dasatinib is well-characterized as a broad-spectrum kinase inhibitor. Its targets include, but are not limited to:
-
Src Family Kinases: Lck, Src, Lyn, Fyn, Yes, Hck
-
ABL Kinases: BCR-ABL
-
Other Kinases: c-Kit, PDGFRβ, and Ephrin receptors
This multi-targeted nature makes dasatinib a powerful tool for inhibiting multiple signaling pathways simultaneously. However, this lack of specificity can also lead to off-target effects, which should be a consideration in experimental design.[1][2][3][4]
This compound: A More Selective Profile
Impact on T-Cell Signaling and Function
Both inhibitors effectively suppress T-cell activation by targeting Lck, a critical kinase in the T-cell receptor (TCR) signaling cascade.
Dasatinib's Profound Immunosuppression
Due to its high potency against Lck, dasatinib profoundly inhibits TCR-mediated signal transduction, leading to a block in T-cell proliferation and cytokine production.[1][5] Studies have shown that dasatinib can inhibit T-cell activation at nanomolar concentrations.[5] Its effects are so potent that it can effectively "switch off" T-cell effector functions.[5]
This compound's Focused T-Cell Inhibition
This compound also effectively inhibits T-cell function, as evidenced by its ability to block IL-2 synthesis in Jurkat T-cells.[2] By targeting Lck, it disrupts the initial signaling events downstream of the TCR. The more selective nature of this compound may offer a more nuanced tool for studying the specific roles of Lck in T-cell biology, potentially with fewer confounding off-target effects compared to dasatinib.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.
T-Cell Receptor (TCR) Signaling Pathway and Points of Inhibition
References
- 1. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lck is a key target of imatinib and dasatinib in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico and preclinical drug screening identifies dasatinib as a targeted therapy for T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2hk5 - Hck Kinase in Complex with Lck targetted Inhibitor PG-1009247 - Summary - Protein Data Bank Japan [pdbj.org]
A Head-to-Head Comparison of Lck Inhibitor III and PP2 for Selective Lck Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Lymphocyte-specific protein tyrosine kinase (Lck) is crucial for dissecting T-cell signaling pathways and developing novel therapeutics for autoimmune diseases and certain cancers. This guide provides an objective comparison of two commonly used Lck inhibitors, Lck Inhibitor III and PP2, focusing on their performance, selectivity, and supporting experimental data.
Mechanism of Action and Selectivity Profile
Both this compound and PP2 are ATP-competitive inhibitors that target the kinase domain of Lck, a member of the Src family of tyrosine kinases. However, their selectivity profiles across the Src family and other kinases can differ, which is a critical consideration for attributing observed biological effects specifically to Lck inhibition.
This compound is a potent inhibitor of Lck. While specific data on its broader kinase selectivity is limited in publicly available resources, it is often utilized in studies focusing on Lck-mediated pathways.
PP2 , a pyrazolopyrimidine derivative, is a widely used and well-characterized Src family kinase inhibitor. It exhibits potent inhibition of Lck, Fyn, and Hck. However, it is known to be non-selective and can inhibit other kinases with similar affinities, which can lead to off-target effects.
Quantitative Performance Data
The following table summarizes the reported IC50 values for this compound and PP2 against Lck and other relevant kinases. The data is compiled from various sources, and as such, direct comparisons should be made with the understanding that assay conditions may have varied.
| Inhibitor | Target Kinase | IC50 (nM) | Source |
| This compound | Lck | 867 | [1] |
| PP2 | Lck | 4 | [2][3][4] |
| Fyn | 5 | [2][3][4] | |
| Hck | 5 | [3] | |
| Src | 100-170 | [5] | |
| EGFR | 480 | [3] | |
| ZAP-70 | >100,000 | [3] | |
| JAK2 | >50,000 | [3] |
Note: IC50 values are highly dependent on the ATP concentration used in the assay. The provided values should be considered as indicative of potency and selectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize Lck inhibitors.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Lck enzyme
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound or PP2
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, Lck enzyme, and substrate.
-
Add serial dilutions of the inhibitor (this compound or PP2) or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Inhibition of IL-2 Production in Jurkat Cells
This assay assesses the ability of an inhibitor to block T-cell activation by measuring the downstream effector function of IL-2 secretion.
Materials:
-
Jurkat T-cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound or PP2
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI 1640 medium.
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the inhibitor (this compound or PP2) or DMSO for 1-2 hours.
-
-
T-cell Stimulation:
-
Stimulate the cells with PHA or a combination of anti-CD3 and anti-CD28 antibodies to activate the T-cell receptor (TCR) signaling pathway.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
IL-2 Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-2 production for each inhibitor concentration.
-
Determine the IC50 value for the inhibition of T-cell activation.
-
Visualizing Lck Signaling and Inhibition
To better understand the context of Lck inhibition, the following diagrams illustrate the Lck signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: Lck signaling pathway and point of inhibition.
Caption: General experimental workflow for Lck inhibitor evaluation.
Conclusion
The choice between this compound and PP2 depends heavily on the specific experimental goals.
-
For highly specific Lck inhibition , neither compound may be ideal without extensive validation. PP2 is known to have significant off-target effects on other Src family kinases. While data on this compound's broader selectivity is less available, its higher IC50 for Lck compared to PP2 might suggest a different selectivity profile that requires thorough investigation. Researchers aiming for high specificity should consider newer, more selective Lck inhibitors or validate their findings with complementary approaches such as genetic knockdown.
-
This compound may serve as a useful tool, but researchers should be prepared to perform their own selectivity profiling to confidently attribute observed effects to Lck inhibition.
Ultimately, the selection of an inhibitor should be guided by a careful review of the available data and validated within the experimental system being used. This guide serves as a starting point for making an informed decision in the pursuit of understanding and modulating Lck-mediated signaling.
References
Confirming Lck Inhibitor On-Target Activity: A Comparative Guide Using Cellular Thermal Shift Assay
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique to verify and quantify this target engagement. This guide provides a comparative overview of using CETSA to confirm the on-target activity of Lck inhibitors, with a focus on providing the necessary experimental framework and data interpretation.
Lymphocyte-specific protein tyrosine kinase (Lck) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, making it a prime target for therapeutic intervention in autoimmune diseases and certain cancers. While numerous Lck inhibitors have been developed, demonstrating their specific interaction with Lck inside a cell remains a key challenge. This guide will use established Lck inhibitors as examples to illustrate the application of CETSA in confirming on-target activity.
The Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization of a target protein. When a small molecule inhibitor binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. The CETSA workflow involves treating cells with the inhibitor, subjecting the cells to a heat challenge across a range of temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tm) of the protein in the presence of the inhibitor is indicative of target engagement.
Lck Signaling Pathway
Understanding the Lck signaling cascade is essential for interpreting the downstream consequences of inhibitor binding. Lck plays a pivotal role in initiating the signaling cascade following T-cell receptor (TCR) activation.
Caption: Lck signaling pathway initiated by TCR engagement.
Comparative Analysis of Lck Inhibitors
While specific CETSA data for a compound termed "Lck Inhibitor III" is not publicly available, we can illustrate the expected outcomes and comparative data presentation using well-characterized inhibitors known to target Lck. For this guide, we will use Dasatinib and A-770041 as examples.
| Inhibitor | Target(s) | IC50 for Lck | Reference |
| Dasatinib | Multi-kinase (including Lck, Src, Bcr-Abl) | <1 nM | [1][2] |
| A-770041 | Lck, Src family kinases | 147 nM | [3][4] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half in biochemical assays. While informative, they do not directly confirm target engagement in a cellular context, highlighting the need for assays like CETSA.
Confirming On-Target Activity with CETSA: A Case Study with Dasatinib
In this study, K-562 cells were treated with Dasatinib, and the thermal stability of various proteins was assessed. For the SRC protein, a moderate destabilization was observed at temperatures between 55-58°C in the presence of Dasatinib.[5] This indicates a direct interaction between the drug and the protein within the cell.
Table 1: Illustrative CETSA Data for a Src Family Kinase (SRC) with Dasatinib Treatment
| Temperature (°C) | Relative Amount of Soluble SRC (DMSO Control) | Relative Amount of Soluble SRC (Dasatinib) | Interpretation |
| 40 | 1.00 | 1.00 | No thermal denaturation |
| 50 | 0.95 | 0.92 | Onset of denaturation |
| 55 | 0.75 | 0.60 | Drug-induced destabilization |
| 58 | 0.50 | 0.35 | Significant drug-induced destabilization |
| 65 | 0.20 | 0.15 | Extensive denaturation |
This table is illustrative and based on the reported destabilization of SRC by Dasatinib.[5] The actual values would be determined from the raw experimental data.
A thermal shift, either stabilization or destabilization, upon drug treatment is a key indicator of target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
The following is a generalized protocol for performing a CETSA experiment to determine the on-target activity of an Lck inhibitor.
Caption: General workflow for a Cellular Thermal Shift Assay.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Culture a suitable T-cell line (e.g., Jurkat) to a sufficient density.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cells with the Lck inhibitor at various concentrations. Include a vehicle-only (e.g., DMSO) control.
-
Incubate for a predetermined time to allow for cellular uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (typically 3-7 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release intracellular proteins. Freeze-thaw cycles are a common method that avoids the use of detergents which can interfere with protein stability.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins and cell debris.
-
-
Quantification of Soluble Lck:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble Lck in each sample. Common methods include:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an Lck-specific antibody.
-
ELISA: Use a sandwich ELISA with capture and detection antibodies specific for Lck.
-
Mass Spectrometry (MS): For a proteome-wide view of target engagement and off-target effects.
-
-
-
Data Analysis:
-
For each treatment condition, plot the relative amount of soluble Lck as a function of temperature.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
A positive shift in the Tm for the inhibitor-treated samples compared to the control indicates target stabilization and thus, on-target engagement.
-
Conclusion
The Cellular Thermal Shift Assay is a robust and indispensable tool for validating the on-target activity of kinase inhibitors like those targeting Lck. By providing direct evidence of target engagement within the native cellular environment, CETSA bridges the gap between in vitro biochemical assays and in vivo efficacy studies. While specific CETSA data for every inhibitor may not be readily available, the principles and methodologies outlined in this guide, exemplified by data from well-characterized inhibitors, provide a clear framework for researchers to confirm the on-target activity of their compounds of interest and make informed decisions in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Lck is a key target of imatinib and dasatinib in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Analysis of Lck Inhibitor III
For researchers, scientists, and drug development professionals, understanding the precise selectivity of kinase inhibitors is paramount for advancing targeted therapies. This guide provides an in-depth comparison of Lck Inhibitor III's potency against the closely related Src family kinases, Fyn and Lyn, supported by experimental data and detailed protocols.
Lck (Lymphocyte-specific protein tyrosine kinase) is a critical mediator of T-cell receptor (TCR) signaling and a key target in the development of therapies for autoimmune diseases and certain cancers. However, the high degree of homology within the Src family of kinases, particularly with Fyn and Lyn which play crucial roles in T-cell and B-cell signaling respectively, presents a significant challenge in developing selective inhibitors. This guide focuses on a potent and selective pyrrolo[2,3-d]pyrimidine-based Lck inhibitor, herein referred to as this compound (CAS 847950-09-8), to elucidate its inhibitory profile against Lck, Fyn, and Lyn.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of this compound against Lck, Fyn, and Lyn was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. The data reveals a high affinity of the inhibitor for Lck, with notable, albeit lower, potency against Fyn and Lyn.
| Kinase | IC50 (nM) | Selectivity (Fold vs. Lck) |
| Lck | 7 | 1 |
| Fyn | 42 | 6 |
| Lyn | 21 | 3 |
Note: The IC50 values are derived from in vitro biochemical assays. Cellular potency may vary.
Experimental Methodologies
The determination of the IC50 values was conducted using a radiometric protein kinase assay, a standard and robust method for quantifying kinase activity.
Radiometric Protein Kinase Assay Protocol
Objective: To determine the concentration at which this compound inhibits 50% of the enzymatic activity of Lck, Fyn, and Lyn kinases.
Materials:
-
Recombinant human Lck, Fyn, and Lyn enzymes
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (CAS 847950-09-8) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of this compound was prepared in DMSO, followed by a further dilution in the kinase reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction Mixture: For each kinase, a reaction mixture was prepared containing the respective recombinant enzyme and the biotinylated peptide substrate in the kinase reaction buffer.
-
Initiation of Reaction: The kinase reaction was initiated by adding the [γ-³³P]ATP solution to the wells of the 96-well filter plate containing the kinase reaction mixture and the various concentrations of the inhibitor. The final reaction volume was typically 25-50 µL.
-
Incubation: The reaction plate was incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Termination of Reaction: The reaction was terminated by the addition of phosphoric acid, which also serves to precipitate the phosphorylated substrate onto the filter membrane of the plate.
-
Washing: The filter plates were washed multiple times with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: After drying the plates, the amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration was calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 values were then determined by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathway Context
To fully appreciate the implications of the inhibitor's selectivity, it is essential to understand the roles of Lck, Fyn, and Lyn in their respective signaling pathways.
Lck Signaling in T-Cells
Lck is a pivotal kinase in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling events that culminate in T-cell activation, proliferation, and cytokine production.
Fyn and Lyn in Lymphocyte Signaling
Fyn, also expressed in T-cells, participates in TCR signaling, though its role is considered partially redundant with Lck. In B-cells, Lyn is the primary Src family kinase involved in B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, Lyn initiates a signaling cascade that leads to B-cell activation, proliferation, and antibody production.
Safety Operating Guide
Proper Disposal of Lck Inhibitor III: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Lck Inhibitor III, a potent and selective inhibitor of lymphocyte-specific kinase (Lck). Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Properties and Safety Information
This compound, also identified by its CAS Number 213743-31-8, is a cell-permeable pyrrolopyrimidine compound. It is a white solid with a molecular weight of 370.45 g/mol . While Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to handle it with care and follow standard laboratory safety protocols.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂N₄O | |
| Molecular Weight | 370.45 g/mol | |
| Appearance | White solid | |
| Solubility | DMSO: 17 mg/mL | |
| Storage Temperature | 2-8°C (short term), -20°C (long term) | |
| IC₅₀ for Lck | 7 nM, 867 nM (depending on the specific product) |
Step-by-Step Disposal Procedures
These procedures are intended for the disposal of small quantities of this compound typically used in a research laboratory setting. For bulk quantities, consult your institution's environmental health and safety (EHS) office.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Decontamination of Labware
-
Glassware and Plasticware:
-
Rinse all contaminated glassware and plasticware (e.g., vials, pipette tips) at least three times with a suitable solvent in which this compound is soluble, such as DMSO.
-
Collect the solvent rinsate in a designated hazardous waste container.
-
After rinsing, the labware can be washed with standard laboratory detergent and water.
-
-
Surfaces:
-
Wipe down any surfaces that may have come into contact with the inhibitor using a cloth or paper towel dampened with a suitable solvent (e.g., 70% ethanol or a specialized lab surface decontaminant).
-
Dispose of the cleaning materials in the solid chemical waste stream.
-
Step 3: Disposal of Unused or Expired this compound
-
Solid Waste:
-
If the inhibitor is in its solid, powdered form, it should be collected in a clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Solutions:
-
Solutions of this compound, including stock solutions and experimental dilutions, should be collected in a designated liquid hazardous waste container.
-
The container must be clearly labeled with the contents, including the name of the inhibitor and the solvent used.
-
Do not dispose of this compound solutions down the drain.
-
Step 4: Waste Pickup and Disposal
-
Store the sealed and labeled hazardous waste containers in a designated, secure area until they are collected by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal of chemical waste.
Experimental Workflow and Signaling Pathway
Lck Signaling Pathway in T-Cell Activation
Lck plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell activation and the subsequent immune response. This compound exerts its effect by blocking the kinase activity of Lck, thereby inhibiting downstream signaling events.
Caption: Lck Signaling Pathway and Point of Inhibition.
Experimental Protocol: In Vitro Lck Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on Lck kinase in a cell-free system.
-
Reagents and Materials:
-
Recombinant active Lck enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration near the Km for Lck)
-
Peptide substrate for Lck (e.g., a poly-Glu-Tyr peptide)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the Lck enzyme, the peptide substrate, and the diluted this compound (or DMSO as a vehicle control) to the kinase buffer.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the kinase activity against the inhibitor concentration and calculate the IC₅₀ value.
-
Caption: In Vitro Lck Kinase Assay Workflow.
By following these detailed operational and disposal plans, laboratory professionals can safely and effectively work with this compound while minimizing environmental impact and ensuring a secure research environment.
Personal protective equipment for handling Lck Inhibitor III
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Lck Inhibitor III, a cell-permeable, tri-substituted amine.[1] While some suppliers state that a Safety Data Sheet (SDS) is not required for this compound under REACH regulations as it is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial for responsible handling.[2]
Key Chemical and Physical Properties
A clear understanding of the substance's properties is the first step toward safe handling.
| Property | Data |
| Alternate Names | 2-(1H-Benzo[d]imidazol-1-yl)-N-(5-methoxy-2-methylphenyl)-6-(2-morpholinoethoxy)pyrimidin-4-amine, hydrate[1] |
| CAS Number | 1188890-30-3[1] |
| Molecular Formula | C25H28N6O3•H2O[1] |
| Molecular Weight | 478.55 g/mol [1] |
| Physical Form | Solid[3] |
| Solubility | Soluble in DMSO[3] |
| Storage Temperature | 2-8°C[3] |
Personal Protective Equipment (PPE) and Handling
Even when a substance is not classified as hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice.
Recommended PPE:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Eye Protection: Safety glasses or goggles are essential to protect from potential splashes.
Handling Procedures:
-
Preparation: Work in a well-ventilated area.
-
Weighing: If weighing the solid form, do so carefully to avoid creating dust.
-
Dissolving: When preparing solutions with solvents like DMSO, handle the solvent in a fume hood.
-
Avoid Contact: Minimize direct contact with the compound.
-
Hygiene: Wash hands thoroughly after handling.
Spillage and Disposal
In the event of a spill, follow these general procedures.
Spill Response:
-
Containment: For a solid spill, gently sweep or vacuum the material, avoiding dust generation. For a liquid spill (in solvent), absorb with an inert material (e.g., vermiculite, sand).
-
Cleaning: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Ventilation: Ensure the area is well-ventilated.
Disposal Plan:
-
Solid Waste: Dispose of the solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a designated chemical waste container.
-
Liquid Waste: Solutions of this compound should be disposed of in a designated solvent waste container.
-
Regulations: Always follow your institution's and local regulations for chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the standard procedure for safely handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Lck Inhibitor The Lck Inhibitor, also referenced under CAS 213743-31-8, controls the biological activity of Lck. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 213743-31-8 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
